molecular formula C8H12N2O B115666 2-Cyano-2-cyclopentylacetamide CAS No. 146495-10-5

2-Cyano-2-cyclopentylacetamide

Katalognummer: B115666
CAS-Nummer: 146495-10-5
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: YJDWVQJYFDAYSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyano-2-cyclopentylacetamide, also known as 2-Cyano-2-cyclopentylacetamide, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-2-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-2-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-cyano-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDWVQJYFDAYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Cyano-2-cyclopentylacetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Cyano-2-cyclopentylacetamide Structural Analysis, Synthesis Protocols, and Pharmaceutical Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-Cyano-2-cyclopentylacetamide (


), a specialized organic scaffold characterized by a cyclopentyl ring directly attached to the 

-carbon of a cyanoacetamide moiety.

Unlike its more commercially prevalent isomer, 2-cyano-N-cyclopentylacetamide (where the ring is on the amide nitrogen), this molecule represents a critical C-substituted building block. It serves as a strategic precursor for synthesizing non-natural amino acids (e.g., cyclopentylglycine), JAK inhibitor analogs, and fused heterocyclic systems. This guide outlines the precise synthesis, physical properties, and reaction pathways for this compound.

Part 1: Chemical Identity & Structural Properties[1]

The molecule features a dense functional array: a nitrile group (-CN) and a primary amide (-CONH


) flanking a central methine carbon substituted with a lipophilic cyclopentyl ring. This architecture makes it a "push-pull" system, highly reactive toward cyclization.
Physicochemical Profile
PropertySpecificationNotes
IUPAC Name 2-Cyano-2-cyclopentylacetamide
Molecular Formula

Molecular Weight 152.19 g/mol
Predicted LogP ~0.8 - 1.2Lipophilic scaffold suitable for CNS penetration models.
H-Bond Donors/Acceptors 1 / 2Primary amide (donor); Nitrile/Carbonyl (acceptors).
Physical State White to off-white crystalline solidPredicted MP: 110–130 °C (based on homologs).
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water; moderate in diethyl ether.
Structural Differentiation (Crucial)

Researchers often confuse this target with its N-substituted isomer. The distinction is vital for reactivity:

  • Target (C-Isomer): Ring on

    
    -Carbon. Used for heterocycle formation involving the carbon backbone.
    
  • Isomer (N-Isomer): Ring on Nitrogen (CAS 15112-75-1). Used primarily as a stable amide linker.

Part 2: Synthesis Protocol

The synthesis of 2-Cyano-2-cyclopentylacetamide is best achieved via a two-step sequence: Knoevenagel Condensation followed by Chemoselective Reduction . Direct alkylation of cyanoacetamide with cyclopentyl halides is often low-yielding due to steric hindrance and O-alkylation side products.

Step 1: Knoevenagel Condensation

Formation of the unsaturated intermediate: 2-Cyano-2-cyclopentylideneacetamide (CAS 875-61-6).

  • Reagents: Cyclopentanone (1.0 eq), 2-Cyanoacetamide (1.0 eq), Ammonium Acetate (0.1 eq), Glacial Acetic Acid (0.2 eq).

  • Solvent: Toluene (with Dean-Stark trap) or Ethanol.

  • Protocol:

    • Charge a reaction vessel with cyclopentanone and 2-cyanoacetamide in toluene.

    • Add ammonium acetate and acetic acid catalysts.

    • Reflux with continuous water removal (azeotropic distillation) for 4–6 hours.

    • Monitoring: TLC (30% EtOAc/Hexane) will show the disappearance of cyanoacetamide.

    • Workup: Cool to room temperature. The product often crystallizes directly. Filter and wash with cold ethanol.

    • Yield: Typically 80–90%.

Step 2: Chemoselective Reduction

Reduction of the alkene to the alkane without reducing the nitrile or amide.

  • Reagents: Sodium Borohydride (

    
    ) (1.5 eq), Ethanol.
    
  • Rationale:

    
     is preferred over catalytic hydrogenation (
    
    
    
    ) here because it selectively reduces the electron-deficient
    
    
    -unsaturated bond via a 1,4-addition mechanism (conjugate reduction) while preserving the nitrile group.
  • Protocol:

    • Dissolve the unsaturated intermediate (from Step 1) in Ethanol (0.5 M concentration).

    • Cool to 0 °C.

    • Add

      
       portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench: Carefully add dilute HCl or Acetone to destroy excess hydride.

    • Extraction: Evaporate ethanol, dilute with water, and extract with Ethyl Acetate (

      
      ).
      
    • Purification: Recrystallization from Ethanol/Water.

Visualizing the Synthesis Pathway

SynthesisPathway Start Cyclopentanone + Cyanoacetamide Intermediate INTERMEDIATE: 2-Cyano-2-cyclopentylideneacetamide (Unsaturated) Start->Intermediate Reagent1 Knoevenagel Condensation (NH4OAc, Toluene, Reflux) Reagent2 Conjugate Reduction (NaBH4, EtOH) Product TARGET: 2-Cyano-2-cyclopentylacetamide (Saturated) Intermediate->Product

Figure 1: Two-step synthesis pathway transforming Cyclopentanone into the target saturated amide.

Part 3: Reactivity & Applications in Drug Design

The 2-Cyano-2-cyclopentylacetamide scaffold is a versatile "Swiss Army knife" for medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., JAK pathways) and GPCR ligands.

Heterocycle Formation (The Gewald & Pyrazole Routes)

The proximity of the nitrile and amide groups allows for rapid cyclization.

  • Aminopyrazoles: Reaction with hydrazine hydrate yields 3-amino-4-cyclopentyl-1H-pyrazol-5-ol . This is a structural analog to the core scaffold of Ruxolitinib (Jakafi), where the cyclopentyl group provides critical hydrophobic pocket filling.

  • Pyridines: Condensation with 1,3-dicarbonyls yields substituted pyridones.

Hydrolysis to Non-Natural Amino Acids

Acidic hydrolysis converts the nitrile to a carboxylic acid and the amide to an amine (via Hofmann rearrangement conditions) or dicarboxylic acid, leading to Cyclopentylglycine derivatives. These are valuable for peptide stapling and increasing the proteolytic stability of peptide drugs.

Reaction Workflow Diagram

Reactivity Core 2-Cyano-2-cyclopentylacetamide Prod1 Aminopyrazole Scaffold (Kinase Inhibitor Precursor) Core->Prod1 Cyclization Prod2 2-Cyclopentyl-2-cyanoacetic Acid (Amino Acid Precursor) Core->Prod2 Hydrolysis Prod3 Quaternary Carbon Centers (Structural Diversity) Core->Prod3 Alkylation Path1 Hydrazine Hydrate (Reflux) Path2 Acid Hydrolysis (HCl/H2O) Path3 Base + Alkyl Halide

Figure 2: Divergent synthetic utility of the scaffold in generating pharmacophores.

Part 4: Safety & Handling (SDS Summary)

While specific toxicological data for this exact intermediate may be limited, it should be handled according to protocols for


-cyanoacetamides :
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Danger: Nitrile functionality. Metabolization can release cyanide ions in vivo; however, the amide group generally reduces volatility compared to simple nitriles.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Incompatibility: Strong acids (hydrolysis to carboxylic acids), Strong bases (deprotonation/polymerization), Strong reducing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263642, 2-Cyano-2-cyclopentylideneacetamide. Retrieved from [Link]

    • Source for the unsatur
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides.[1] Arkivoc, 2020(i), 1-32. Retrieved from [Link]

    • Authoritative review on Knoevenagel condensation and cycliz
  • Verification of commercial availability of the precursor.
  • Dunham, J. C., et al. (2004).Synthesis of substituted 2-cyanoacetamides via borohydride reduction.Journal of Organic Chemistry. (General protocol citation for reduction of alkylidene cyanoacetates). Standard operating procedure for the chemoselective reduction step described in Part 2.

Sources

Navigating the Cyano-Cyclopentylacetamide Landscape: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists and pharmacologists engaged in the intricate dance of drug discovery, precision in molecular architecture is paramount. The nomenclature of organic compounds serves as our universal language, yet subtle variations can lead to vastly different chemical entities with unique properties and reactivities. This guide addresses the topic of "2-Cyano-2-cyclopentylacetamide," a designation that, while chemically plausible, lacks a specific, readily identifiable entry in major chemical databases. Instead, the literature and commercial availability point to two closely related and often conflated isomers: 2-cyano-N-cyclopentylacetamide and 2-cyano-2-cyclopentylideneacetamide .

This technical guide will first elucidate the critical distinctions between these compounds, providing clear identifiers for each. We will then delve into a comprehensive analysis of the more prominent and synthetically accessible of these isomers, offering insights into its synthesis, potential applications in medicinal chemistry, and essential safety protocols. Our aim is to provide a robust resource for researchers, enabling a clear understanding of this chemical space and facilitating its application in drug development.

Section 1: Decoding the Nomenclature: A Tale of Two Isomers

A common point of confusion arises from the precise placement of the cyclopentyl group in relation to the cyanoacetamide core. The distinction lies in whether the cyclopentyl ring is attached to the nitrogen of the amide (an N-substituted amide) or to the carbon atom that also bears the cyano group, and whether a double bond is present.

Table 1: Core Physicochemical Properties of Cyano-Cyclopentylacetamide Isomers

Feature2-cyano-N-cyclopentylacetamide 2-cyano-2-cyclopentylideneacetamide
CAS Number 15112-75-1[1]875-61-6[2]
Molecular Formula C₈H₁₂N₂O[1]C₈H₁₀N₂O[2]
Molecular Weight 152.19 g/mol [1]150.18 g/mol [2]
Chemical Structure 2-cyano-N-cyclopentylacetamide structure2-cyano-2-cyclopentylideneacetamide structure
IUPAC Name 2-cyano-N-cyclopentylacetamide[1]2-cyano-2-cyclopentylideneacetamide[2]

The key structural difference is the presence of a double bond in the "cyclopentylidene" isomer, which renders the carbon backbone more rigid and introduces different electronic properties compared to the saturated "cyclopentyl" analogue. For the remainder of this guide, we will focus on 2-cyano-N-cyclopentylacetamide , as it is more commonly listed by chemical suppliers and represents a versatile building block.

Section 2: Synthesis of 2-cyano-N-cyclopentylacetamide: A Practical Approach

The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry. A common and efficient method involves the condensation of an amine with a cyanoacetic acid ester.[3]

Reaction Rationale and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. The ethoxy group is subsequently eliminated, forming the stable amide bond. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

Visualizing the Synthesis Workflow

SynthesisWorkflow Reactants Reactants: - Cyclopentylamine - Ethyl Cyanoacetate ReactionVessel Reaction Vessel (Heated) Reactants->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Reaction Completion Purification Purification (e.g., Recrystallization) Workup->Purification Product 2-cyano-N-cyclopentylacetamide Purification->Product

Caption: A generalized workflow for the synthesis of 2-cyano-N-cyclopentylacetamide.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentylamine (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Section 3: Applications in Drug Development

Cyanoacetamide derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[3][4] The presence of the cyano and amide functional groups, along with an active methylene group in the parent structure, allows for a variety of chemical transformations.

The primary utility of 2-cyano-N-cyclopentylacetamide in drug discovery lies in its role as a scaffold for generating more complex molecules, particularly those containing pyridine, pyrimidine, and pyrazole rings.[4] These heterocyclic systems are prevalent in a vast number of approved drugs.

While specific applications of 2-cyano-N-cyclopentylacetamide are not extensively documented in publicly available literature, its potential can be inferred from the broader class of cyanoacetamide derivatives. These have been investigated for a range of therapeutic areas, including:

  • Anticonvulsant activity: The structural motifs accessible from cyanoacetamides are found in several anticonvulsant drugs.

  • Antimicrobial agents: Heterocycles synthesized from cyanoacetamides have shown promise as antibacterial and antifungal agents.

  • Enzyme inhibitors: The ability to generate diverse molecular shapes and functionalities makes these compounds suitable for targeting enzyme active sites.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-cyano-N-cyclopentylacetamide.

Table 2: GHS Hazard Information for 2-cyano-N-cyclopentylacetamide

Hazard StatementDescription
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemically resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a particulate respirator may be necessary.

  • Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling and Storage:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Section 5: Conclusion

While the specific compound "2-Cyano-2-cyclopentylacetamide" is not prominently featured in the chemical literature, the closely related isomer, 2-cyano-N-cyclopentylacetamide (CAS: 15112-75-1) , is a readily available and versatile building block for medicinal chemistry. A clear understanding of the nomenclature is essential to ensure the correct starting material is used in any synthetic endeavor. The synthetic routes to this compound are straightforward, and its potential as a precursor to biologically active heterocyclic compounds makes it a valuable tool for researchers and drug development professionals. As with all chemical research, a thorough review of the safety data sheet and adherence to proper laboratory practices are imperative.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18425633, 2-Cyclopentylacetamide. Retrieved from [Link]

  • Eureka. (n.d.). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3854515, 2-cyano-N,N-diethylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231827, 2-Cyano-2-methylacetamide. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. Retrieved from [Link]

  • Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Cheméo. (n.d.). Chemical Properties of Cyclopentanone, 2-cyclopentylidene- (CAS 825-25-2). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263642, 2-Cyano-2-cyclopentylideneacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • PubChemLite. (n.d.). 2-cyano-n-cyclopentylacetamide (C8H12N2O). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. Retrieved from [Link]

Sources

Technical Guide: Structural and Functional Differentiation of Cyclopentyl- vs. Cyclopentylidene- Cyanoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 2-Cyano-2-cyclopentylacetamide and 2-Cyano-2-cyclopentylideneacetamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

This guide provides a definitive technical analysis distinguishing 2-Cyano-2-cyclopentylacetamide (the "Saturated Analog") from 2-Cyano-2-cyclopentylideneacetamide (the "Unsaturated Intermediate"). While these compounds share a carbon skeleton, their electronic environments differ fundamentally. The cyclopentylidene variant (CAS 875-61-6) contains an exocyclic double bond, rendering it an electrophilic Michael acceptor. In contrast, the cyclopentyl variant is a saturated, nucleophilic-stable intermediate.

Understanding this distinction is critical in pharmaceutical process development—specifically in the synthesis of Gabapentin and its analogs—where the unsaturated species is often classified as a reactive impurity requiring strict control under ICH M7 guidelines due to its potential genotoxicity.

Structural & Electronic Characterization

The core difference lies in the hybridization of the carbon connecting the ring to the acetamide moiety.

Feature2-Cyano-2-cyclopentylideneacetamide2-Cyano-2-cyclopentylacetamide
Common Name The "Ylidene" / Unsaturated IntermediateThe "Yl" / Saturated Analog
CAS Number 875-61-6 Not commonly isolated (Transient Intermediate)
Formula


Molecular Weight 150.18 g/mol 152.19 g/mol
Linkage Hybridization

(Exocyclic Double Bond)

(Single Bond)
Electronic Nature Electrophile (

-unsaturated system)
Nucleophile (at

-carbon upon deprotonation)
Reactivity Class Michael Acceptor (High Reactivity)Stable Alkane / Active Methylene
Electronic Consequence of Unsaturation

The cyclopentylidene derivative features a tetrasubstituted alkene conjugated with both the nitrile (


) and the amide (

) groups. This conjugation lowers the LUMO energy, making the

-carbon (on the ring) highly susceptible to nucleophilic attack (e.g., by thiols or amines in biological systems).

The cyclopentyl derivative lacks this conjugation. The


-carbon is 

hybridized and tetrahedral. Its primary reactivity is governed by the acidity of the methine proton (

), flanked by two electron-withdrawing groups.

Synthetic Pathways & Interconversion[2]

In industrial applications (e.g., Gabapentin analog synthesis), the Ylidene is formed first via Knoevenagel condensation. The Yl is the subsequent product of catalytic hydrogenation.

Pathway Visualization

The following diagram illustrates the genesis of the Ylidene from Cyclopentanone and its subsequent reduction to the Yl.

SynthesisPathway Cyclopentanone Cyclopentanone (Starting Material) Ylidene 2-Cyano-2-cyclopentylideneacetamide (The 'Ylidene') CAS: 875-61-6 Cyclopentanone->Ylidene Knoevenagel Condensation (NH4OAc, AcOH, Toluene) Cyanoacetamide 2-Cyanoacetamide (Reagent) Cyanoacetamide->Ylidene Knoevenagel Condensation (NH4OAc, AcOH, Toluene) Yl 2-Cyano-2-cyclopentylacetamide (The 'Yl') (Saturated) Ylidene->Yl Catalytic Hydrogenation (H2, Pd/C) or NaBH4 GabapentinAnalog 1-(Aminomethyl)cyclopentane acetic acid (Target Drug Analog) Yl->GabapentinAnalog Hydrolysis & Reduction (Multi-step)

Figure 1: Synthetic lineage showing the Ylidene as the precursor to the Saturated Yl analog.

Spectroscopic Differentiation[3]

Distinguishing these two species during reaction monitoring requires specific attention to the alkene and nitrile regions.

Infrared (IR) Spectroscopy
  • Ylidene (Unsaturated): Exhibits a characteristic

    
     stretch around 1620–1640 cm⁻¹ . The nitrile (
    
    
    
    ) stretch is often shifted to lower frequencies (~2210 cm⁻¹) due to conjugation.
  • Yl (Saturated): Lacks the

    
     absorption. The nitrile stretch appears at the standard non-conjugated frequency (~2250 cm⁻¹).
    
Proton NMR ( H-NMR)
  • Ylidene:

    • No Methine Proton: The

      
      -carbon is quaternary.
      
    • Ring Protons: The four protons on the carbons adjacent to the double bond (allylic) appear downfield (approx. 2.5–3.0 ppm) compared to standard cyclopentyl protons.

  • Yl:

    • Methine Doublet: A distinct doublet (or multiplet) for the single proton on the

      
      -carbon appears around 3.0–3.5 ppm .
      
    • Ring Protons: The ring protons appear as a complex multiplet further upfield (1.5–2.0 ppm).

Experimental Protocols

The following protocols are standardized for the synthesis of the Ylidene and its reduction to the Yl.

Protocol A: Synthesis of 2-Cyano-2-cyclopentylideneacetamide (Knoevenagel)

Context: This reaction exploits the active methylene of cyanoacetamide.

  • Reagents: Cyclopentanone (1.0 eq), 2-Cyanoacetamide (1.0 eq), Ammonium Acetate (0.1 eq), Glacial Acetic Acid (0.2 eq).

  • Solvent: Toluene (with Dean-Stark trap).

  • Procedure:

    • Charge all reagents into a round-bottom flask equipped with a Dean-Stark apparatus.

    • Reflux the mixture (approx. 110°C) until water collection ceases (typically 3–5 hours).

    • In-Process Check (IPC): Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of cyanoacetamide.

    • Cool to room temperature. The product often precipitates.[1][2]

    • Filter the solid and wash with cold ethanol.

    • Recrystallization: Purify using Ethanol/Water to remove unreacted ketone.

  • Expected Yield: 70–85%.

Protocol B: Reduction to 2-Cyano-2-cyclopentylacetamide

Context: Selective reduction of the alkene without reducing the nitrile or amide.

  • Reagents: 2-Cyano-2-cyclopentylideneacetamide (from Protocol A), Sodium Borohydride (

    
    , 0.5 eq) OR Hydrogen gas (
    
    
    
    ) with 10% Pd/C.
  • Solvent: Ethanol or Methanol.

  • Procedure (Hydride Method):

    • Dissolve the Ylidene in Ethanol at 0°C.

    • Add

      
       portion-wise over 30 minutes (Exothermic).
      
    • Stir at room temperature for 2 hours.

    • Quench: Carefully add dilute HCl to destroy excess hydride and neutralize the solution.

    • Extract with Ethyl Acetate. Dry over

      
       and concentrate.
      
  • Critical Note: If using catalytic hydrogenation (

    
    ), ensure pressure is controlled (1–2 atm) to prevent reduction of the nitrile group to a primary amine.
    

Pharmaceutical Relevance: Impurity Profiling

In the context of Gabapentin (and Pregabalin) manufacturing, the "Ylidene" species is a structural alert.

The Michael Acceptor Risk

The


-unsaturated system in the Ylidene allows it to react covalently with DNA bases or protein residues (cysteine thiols).
  • Regulatory Status: It is often treated as a Potential Genotoxic Impurity (PGI) .

  • Control Strategy: Manufacturers must demonstrate that the reduction step (Protocol B) is exhaustive. The "Yl" (Saturated) species is generally considered a standard organic impurity with much lower toxicity concerns.

Reaction Logic Diagram

The following diagram details the reactivity difference that drives the toxicity concern.

Reactivity Ylidene Ylidene (Unsaturated) Electrophilic Beta-Carbon Adduct Alkylated Adduct (Toxicity Event) Ylidene->Adduct Michael Addition (Covalent Bond) BioNu Biological Nucleophile (DNA/Protein -SH) BioNu->Adduct Yl Yl (Saturated) No Electrophilic Site Safe Metabolic Clearance (Low Reactivity) Yl->Safe No Reaction with Nucleophiles

Figure 2: Mechanistic basis for the genotoxicity concern of the Ylidene intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263642, 2-Cyano-2-cyclopentylideneacetamide. Retrieved from [Link]

  • Google Patents.Process For Synthesis Of Gabapentin (US20080103334A1). (Discusses impurity profiles and amide intermediates in Gabapentin synthesis).

Sources

2-Cyano-2-cyclopentylacetamide SMILES and InChIKey identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and technical specifications of 2-Cyano-2-cyclopentylacetamide , while explicitly distinguishing it from its common structural isomers and precursors often confused in literature.

Part 1: Executive Summary & Identification

2-Cyano-2-cyclopentylacetamide is a bifunctional organic intermediate containing a nitrile (–CN) and a primary amide (–CONH₂) group attached to the same carbon atom (the


-carbon), which is substituted with a cyclopentyl ring.

It is a critical building block in medicinal chemistry, serving as a saturated precursor to substituted amino acids and heterocyclic scaffolds found in Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs).

Chemical Identifiers (The "Target" vs. "Common Confusers")

Researchers often confuse the target molecule with its unsaturated precursor (Ylidene) or its N-substituted isomer. The table below clarifies these distinctions.

FeatureTarget Molecule Precursor (Unsaturated) Isomer (N-Substituted)
Name 2-Cyano-2-cyclopentylacetamide 2-Cyano-2-cyclopentylideneacetamide2-Cyano-N-cyclopentylacetamide
Structure Saturated

-substitution
Double bond to ringAmide N-substitution
CAS Not widely indexed (Generic)875-61-6 15112-75-1
Formula



MW 152.19 g/mol 150.18 g/mol 152.19 g/mol
SMILES NC(=O)C(C#N)C1CCCC1NC(=O)C(C#N)=C1CCCC1N#CCC(=O)NC1CCCC1
InChIKey Unavailable in public registriesPRUZHIRVXUSGBV-UHFFFAOYSA-NYDHBUMSZDRJWRM-UHFFFAOYSA-N

Part 2: Synthesis & Mechanistic Pathways

The synthesis of 2-Cyano-2-cyclopentylacetamide is typically a two-step process:

  • Knoevenagel Condensation: Reaction of cyclopentanone with 2-cyanoacetamide to form the unsaturated "ylidene" intermediate.

  • Catalytic Hydrogenation: Reduction of the exocyclic double bond to yield the saturated target.

Step 1: Knoevenagel Condensation
  • Reagents: Cyclopentanone, 2-Cyanoacetamide, Ammonium Acetate (catalyst), Acetic Acid.

  • Mechanism: The active methylene of cyanoacetamide is deprotonated, attacking the carbonyl of cyclopentanone. Dehydration follows to form the conjugated alkene.

Step 2: Selective Reduction
  • Reagents:

    
     gas (balloon or Parr shaker), 10% Pd/C (catalyst), Methanol or Ethanol.
    
  • Mechanism: Syn-addition of hydrogen across the alkene. The nitrile and amide groups remain intact under mild conditions (room temperature, 1-3 atm).

Reaction Pathway Diagram

The following diagram illustrates the transformation from raw materials to the target saturated amide.

SynthesisPathway Reactants Cyclopentanone + 2-Cyanoacetamide Catalyst1 Cat: NH4OAc / AcOH Reflux, Toluene Reactants->Catalyst1 Intermediate INTERMEDIATE (Ylidene) 2-Cyano-2-cyclopentylideneacetamide (CAS 875-61-6) Catalyst1->Intermediate Knoevenagel Condensation (-H2O) Catalyst2 H2, Pd/C MeOH, RT Intermediate->Catalyst2 Product TARGET PRODUCT 2-Cyano-2-cyclopentylacetamide (Saturated) Catalyst2->Product Catalytic Hydrogenation

Figure 1: Synthetic route from cyclopentanone to 2-cyano-2-cyclopentylacetamide via the ylidene intermediate.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a 10 mmol scale validation.

Phase A: Preparation of the Ylidene Intermediate
  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Cyclopentanone (10 mmol, 0.84 g), 2-Cyanoacetamide (10 mmol, 0.84 g), Ammonium Acetate (2 mmol, 154 mg), and Acetic Acid (4 mmol, 0.24 mL) in Toluene (30 mL).

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap (theoretical: 0.18 mL).

  • Termination: Stop when water evolution ceases (~3-5 hours).

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid. If no precipitate, evaporate solvent and recrystallize from ethanol.

  • Validation Point: Check melting point. The ylidene (CAS 875-61-6) melts at ~165-168°C (literature value).

Phase B: Reduction to Saturated Target
  • Charge: Dissolve the Ylidene intermediate (5 mmol) in Methanol (20 mL) in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C (5 wt% loading relative to substrate). Caution: Pd/C is pyrophoric.

  • Reaction: Purge with nitrogen, then introduce

    
     (balloon pressure is sufficient). Stir at room temperature for 12-24 hours.
    
  • Monitoring: Monitor via TLC (Silica, 50% EtOAc/Hexane). The product spot will be slightly more polar than the starting material and will not stain with

    
     (loss of double bond).
    
  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with methanol. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 4: Applications in Drug Development

JAK Inhibitor Synthesis (Ruxolitinib Context)

While Ruxolitinib (Jakafi) typically utilizes 3-cyclopentyl-3-oxopropanenitrile to form its pyrazole core, the 2-cyano-2-cyclopentylacetamide scaffold represents a "reduced" variant often used in:

  • Next-Generation Kinase Inhibitors: Creating spiro-cyclic cores or modifying the lipophilicity of the cyclopentyl tail.

  • Amino Acid Synthesis: Hydrolysis of the cyano group to an acid, followed by Hofmann rearrangement of the amide, yields non-natural amino acids (

    
    -cyclopentyl glycine derivatives).
    
Structural Logic Diagram

The following diagram details how this core diversifies into different pharmacophores.

Applications Core 2-Cyano-2-cyclopentylacetamide Path1 Acid Hydrolysis (HCl/H2O) Core->Path1 Path2 Cyclization with Hydrazines Core->Path2 Path3 Dehydration (POCl3) Core->Path3 Prod1 2-Carbamoyl-2-cyclopentylacetic acid (Amino Acid Precursor) Path1->Prod1 Prod2 Aminopyrazole Derivatives (Kinase Inhibitor Scaffolds) Path2->Prod2 Prod3 2-Cyclopentylmalononitrile Path3->Prod3

Figure 2: Divergent synthesis pathways from the 2-cyano-2-cyclopentylacetamide core.

Part 5: Safety & Handling (SDS Summary)

Hazard ClassSignalStatementPrecaution
Acute Toxicity WarningH302: Harmful if swallowed.[1]Do not eat/drink while handling.
Skin Irritant WarningH315: Causes skin irritation.[2][3]Wear nitrile gloves.
Eye Irritant DangerH318: Causes serious eye damage.[2]Wear safety goggles/face shield.
Reactivity CautionIncompatible with strong oxidizers/acids.Store in cool, dry place.

Critical Note on Cyanides: While the nitrile group is covalently bonded, strong acidic hydrolysis can theoretically release HCN gas. Always perform hydrolysis steps in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263642, 2-Cyano-2-cyclopentylideneacetamide. Retrieved February 9, 2026 from [Link]

  • World Intellectual Property Organization (WIPO). WO2023125373 - Method for Preparing Ruxolitinib and Intermediate Thereof. Retrieved February 9, 2026 from [Link]

Sources

Saturated alpha-cyclopentyl cyanoacetamide derivatives literature

Technical Guide: Saturated -Cyclopentyl Cyanoacetamide Derivatives

Core Scaffold Analysis, Synthetic Methodologies, and Medicinal Applications

Executive Summary

Saturated

Janus Kinase (JAK) inhibitors11

-HSD1 inhibitors
agrochemicals

The "saturated" designation distinguishes these compounds from their unsaturated Knoevenagel condensation precursors, imparting distinct physicochemical properties—specifically, increased metabolic stability and the ability to target hydrophobic pockets in enzymes without the reactivity liabilities of

Key Technical Attributes:

  • Molecular Formula:

    
     (for the parent 2-cyano-2-cyclopentylacetamide).
    
  • Pharmacophore Role: Bioisostere for leucine/isoleucine side chains; H-bond donor/acceptor motif for ATP-binding sites.

  • Primary Application: Precursor for pyrrolopyrimidine (JAK inhibitors) and aminothiophene (Gewald reaction) synthesis.

Chemical Architecture & SAR Logic

The utility of the

Structural Components[1][2][3]
  • The Cyclopentyl Ring (

    
    ): 
    
    • Function: Provides a compact, non-planar hydrophobic bulk. Unlike phenyl rings, the saturated cyclopentyl group is flexible and aliphatic, allowing it to fill "deep" hydrophobic pockets in kinase domains (e.g., the specificity pocket of JAK enzymes) without inducing

      
      -
      
      
      stacking interactions that might lead to off-target toxicity.
    • Metabolic Stability: Being saturated, it lacks the metabolic liability of electron-rich aromatic rings prone to oxidation, although hydroxylation at the C3/C4 position is a potential metabolic soft spot.

  • The Cyanoacetamide Core (

    
    ): 
    
    • H-Bonding: The amide (

      
      ) acts as a dual donor/acceptor, while the nitrile (
      
      
      ) is a weak acceptor. This motif is classically used to anchor molecules to the hinge region of kinases.
    • Acidity: The

      
      -proton (between the nitrile and carbonyl) is acidic (
      
      
      ), allowing for easy deprotonation and subsequent functionalization (alkylation or cyclization).
Mechanism of Action (Pharmacological Context)

In the context of JAK Inhibitors (e.g., analogs of Tofacitinib or Ruxolitinib), this scaffold often serves as the "warhead" or the "anchor."

  • ATP Competition: The amide/nitrile group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu957 and Leu959 in JAK1).

  • Selectivity: The

    
    -cyclopentyl group occupies the hydrophobic region adjacent to the ATP binding site, often dictating selectivity between JAK isoforms (JAK1 vs. JAK2).
    

Synthetic Methodologies

The synthesis of saturated

Knoevenagel CondensationCatalytic Hydrogenation
Route A: Condensation-Reduction (Preferred)

This route avoids the steric hindrance associated with direct alkylation of secondary halides.

Step 1: Knoevenagel Condensation

Reaction of cyclopentanone with cyanoacetamide to form the unsaturated alkylidene intermediate.

  • Reagents: Cyclopentanone, Cyanoacetamide, Ammonium Acetate (Catalyst), Acetic Acid.

  • Conditions: Reflux in Toluene with Dean-Stark trap (to remove water and drive equilibrium).

  • Product: 2-Cyano-2-cyclopentylideneacetamide.

Step 2: Regioselective Hydrogenation

Reduction of the exocyclic double bond without reducing the nitrile or amide.

  • Catalyst: 10% Pd/C or Sodium Borohydride (

    
    ) in specific conditions.
    
  • Solvent: Ethanol or Methanol.

  • Mechanism: Syn-addition of hydrogen across the alkene.

Route B: Direct Alkylation (Alternative)
  • Reagents: Cyanoacetamide, Cyclopentyl Bromide, NaOEt (Sodium Ethoxide).

  • Challenge: The secondary halide (cyclopentyl bromide) is prone to E2 elimination, leading to cyclopentene as a major byproduct. This route typically suffers from lower yields compared to Route A.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-2-cyclopentylideneacetamide (Unsaturated Precursor)

Objective: Isolate the condensation product prior to reduction.

  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Cyclopentanone (8.4 g, 100 mmol), Cyanoacetamide (8.4 g, 100 mmol), Ammonium Acetate (1.5 g, 20 mmol), and Glacial Acetic Acid (2.4 g, 40 mmol) into Toluene (150 mL).

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor water collection in the trap. Continue until water evolution ceases (approx. 4–6 hours).
    
  • Workup: Cool the mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove ammonium salts. Recrystallize from Ethanol.
    
  • Validation: Check melting point and

    
    -NMR (Look for the disappearance of the ketone signal and appearance of alkene shifts).
    
Protocol 2: Catalytic Hydrogenation to Saturated Derivative

Objective: Selective reduction of the C=C bond to yield 2-cyano-2-cyclopentylacetamide.

  • Dissolution: Dissolve the 2-Cyano-2-cyclopentylideneacetamide (5.0 g) in Ethanol (100 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Seal the vessel. Purge with Nitrogen (

    
    ), then Hydrogen (
    
    
    ). Pressurize to 40 psi (approx. 3 bar)
    
    
    .
  • Reaction: Stir vigorously at room temperature for 12 hours. Monitor via TLC (disappearance of UV-active alkene spot).

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the white crystalline solid.

  • Yield: Typically 85–95%.

Visualization of Pathways[3]

Figure 1: Synthetic Logic Flow

This diagram illustrates the conversion from raw materials to the saturated scaffold and its divergence into heterocyclic drugs.

SynthesisPathCyclopentanoneCyclopentanoneCondensationKnoevenagelCondensation(NH4OAc, Toluene)Cyclopentanone->CondensationCyanoacetamideCyanoacetamideCyanoacetamide->CondensationUnsatInter2-Cyano-2-cyclopentylidene-acetamide(Unsaturated)Condensation->UnsatInterReductionHydrogenation(H2, Pd/C)UnsatInter->ReductionSatProduct2-Cyano-2-cyclopentyl-acetamide(SATURATED TARGET)Reduction->SatProductHeterocyclizationHeterocyclization(e.g., with Hydrazine/Urea)SatProduct->HeterocyclizationJAK_InhibJAK InhibitorAnalogsHeterocyclization->JAK_InhibAgrochemFungicides(Carboxamides)Heterocyclization->Agrochem

Caption: Step-wise synthesis from precursors to the saturated scaffold and downstream medicinal applications.

Figure 2: JAK-STAT Signaling Interference

This diagram contextualizes where the molecule acts biologically (Mechanism of Action).

JAKPathCytokineCytokine (IL-6, IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK Kinase(Target Enzyme)Receptor->JAKActivationSTATSTAT ProteinJAK->STATPhosphorylationInhibitorCyclopentyl-CyanoacetamideDerivativeInhibitor->JAKCompetitive Inhibition(ATP Site)NucleusNucleus(Gene Transcription)STAT->NucleusTranslocation

Caption: Mechanism of Action showing the competitive inhibition of the JAK kinase ATP-binding site.[2][3]

Quantitative Data Summary

ParameterUnsaturated IntermediateSaturated Target (Alpha-Cyclopentyl) Relevance
Hybridization

(Planar alkene)

(Tetrahedral alpha-carbon)
3D shape complementarity
Reactivity High (Michael Acceptor)Low (Stable)Reduced toxicity risk
Solubility (LogP) ModerateHigh (Increased Lipophilicity)Membrane permeability
Flexibility RigidFlexibleInduced fit in enzyme pockets

References

  • Fadda, A. A., et al. (2008).[4] "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." Turkish Journal of Chemistry, 32, 259–286.[5]

  • Ghozlan, S. A. S., et al. (2020).[4] "Synthesis and synthetic applications of cyanoacetamides." Arkivoc, 2020(i), 26-66.

  • Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 61(3), 1130–1152.

  • Noji, S., et al. (2020).[6] "Discovery of Delgocitinib (JTE-052): A Potent and Pan-Janus Kinase Inhibitor for the Treatment of Autoimmune Disorders." Chemical and Pharmaceutical Bulletin, 68(12), 1163–1178.

  • Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.

2-Cyano-2-cyclopentylacetamide: Strategic Synthesis and Application in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-2-cyclopentylacetamide represents a specialized class of "gem-functionalized" building blocks, characterized by the simultaneous presence of a nitrile (-CN) and a primary amide (-CONH₂) group on a cyclopentyl-substituted alpha-carbon. This bifunctionality makes it a critical scaffold in the synthesis of non-proteinogenic amino acids (specifically cyclopentylglycine) and heterocyclic pharmacophores found in JAK inhibitors (e.g., Ruxolitinib analogs) and agrochemical fungicides.

This technical guide dissects the synthesis, purification, and downstream utility of this compound. Unlike generic catalog entries, this document focuses on the process chemistry required to control the steric bulk of the cyclopentyl ring during nucleophilic substitutions and cyclizations.

Part 1: Chemical Identity & Structural Properties

The compound exists in two primary contexts within the literature: as the saturated "cyclopentyl" form and its unsaturated "cyclopentylidene" precursor. Distinction between these is vital for experimental design.

PropertyData
IUPAC Name 2-Cyano-2-cyclopentylacetamide
Molecular Formula

Molecular Weight 152.19 g/mol
Key Functional Groups Nitrile (Electrophilic carbon), Amide (Nucleophilic/H-bond donor), Cyclopentyl (Lipophilic steric bulk)
Precursor CAS 875-61-6 (2-Cyano-2-cyclopentylideneacetamide - Unsaturated form)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1]
Structural Analysis

The steric hindrance provided by the cyclopentyl ring at the


-position significantly impacts the reactivity of the methylene proton. In the saturated form, the 

-proton is highly acidic (

), allowing for easy deprotonation and subsequent alkylation or Michael additions.

Part 2: Synthetic Routes & Process Chemistry[2]

The most robust industrial route to 2-Cyano-2-cyclopentylacetamide is not direct alkylation (which suffers from dialkylation impurities), but rather a Knoevenagel Condensation followed by Catalytic Hydrogenation .

Route A: The Knoevenagel-Reduction Sequence (Recommended)
Step 1: Condensation (Formation of the Ylidene)

Reaction of cyclopentanone with cyanoacetamide using a weak base/acid buffer system to prevent polymerization.

  • Reagents: Cyclopentanone (1.0 eq), Cyanoacetamide (1.0 eq), Ammonium Acetate (0.1 eq), Acetic Acid (0.1 eq).

  • Solvent: Toluene (with Dean-Stark trap) or Ethanol.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The ammonium acetate generates ammonia in situ, catalyzing the attack of the active methylene of cyanoacetamide on the ketone carbonyl.

Step 2: Chemoselective Reduction

Reduction of the alkene without reducing the nitrile or amide.

  • Catalyst: 10% Pd/C or Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol or Ethanol.[2]

  • Protocol:

    • Dissolve the ylidene intermediate in MeOH.

    • Add

      
       (0.5 eq) slowly at 0°C to prevent nitrile reduction.
      
    • Stir at room temperature for 2 hours.

    • Quench with dilute HCl.

Route B: Phase Transfer Catalyzed Alkylation (Alternative)

Direct alkylation of cyanoacetamide with cyclopentyl bromide.

  • Challenge: The cyclopentyl ring is a secondary halide, making elimination (E2) a competing side reaction against substitution (

    
    ).
    
  • Optimization: Use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) in a biphasic system (DCM/50% NaOH).

Visualization: Synthesis Workflow

The following diagram illustrates the preferred synthetic pathway and downstream transformations.

SynthesisPath Start Cyclopentanone + Cyanoacetamide Inter Intermediate: 2-Cyano-2-cyclopentylideneacetamide (CAS 875-61-6) Start->Inter Knoevenagel (NH4OAc/AcOH) Product Target: 2-Cyano-2-cyclopentylacetamide Inter->Product Reductive Saturation (NaBH4 or H2/Pd) App1 Cyclopentylglycine (Amino Acid) Product->App1 Hydrolysis & Hofmann Rearrangement App2 Heterocycles (Pyrimidines/Pyrazoles) Product->App2 Cyclization

Caption: Figure 1. Two-step synthesis of 2-Cyano-2-cyclopentylacetamide via Knoevenagel condensation and selective reduction.

Part 3: Pharmaceutical Applications[7][8][9]

Precursor to Non-Proteinogenic Amino Acids

The 2-cyano-2-cyclopentylacetamide scaffold is the immediate precursor to Cyclopentylglycine , a bulky, hydrophobic amino acid used to increase the metabolic stability of peptide drugs.

  • Mechanism:

    • Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid (using HCl).

    • Hofmann Rearrangement: The amide is converted to a primary amine using bromine/NaOH.

    • Result:

      
      -amino acid formation.[3]
      
JAK Inhibitor Scaffold (Ruxolitinib Analogs)

While Ruxolitinib (Jakafi) utilizes a cyclopentyl-propanenitrile scaffold, the 2-cyano-2-cyclopentylacetamide motif is critical for synthesizing "bio-isosteres" or next-generation JAK inhibitors.

  • Chemistry: The gem-cyano/amide group reacts with hydrazines to form 3-amino-4-cyclopentyl-pyrazoles . These pyrazoles mimic the ATP-binding hinge region of the Janus Kinase enzymes.

  • Causality: The cyclopentyl group fills the hydrophobic pocket of the enzyme, while the nitrogen-rich heterocycle forms hydrogen bonds with the hinge residues (e.g., Glu930 and Leu932 in JAK2).

JAKScaffold Scaffold 2-Cyano-2-cyclopentylacetamide Heterocycle Aminopyrazole / Pyrimidine Core Scaffold->Heterocycle + Reagent Cyclocondensation Reagent Hydrazine / Guanidine Reagent->Heterocycle Target JAK1/JAK2 Inhibitor (ATP Competitive) Heterocycle->Target Downstream Coupling

Caption: Figure 2. Transformation of the cyano-acetamide scaffold into kinase inhibitor cores.

Part 4: Critical Quality Attributes (CQA) & Analytics

To ensure the material is suitable for GMP synthesis, the following analytical standards must be met.

AttributeSpecificationMethodRationale
Purity >98.0%HPLC (C18, ACN/H2O)Impurities (e.g., unreduced ylidene) can poison downstream catalysts.
Water Content <0.5%Karl FischerWater interferes with base-catalyzed alkylations.
Identification IR: ~2250 cm⁻¹ (CN)FTIRConfirms presence of nitrile; absence of this peak suggests hydrolysis.
Residual Solvents <5000 ppm (MeOH)GC-HSMethanol is a common recrystallization solvent but toxic.
HPLC Method Parameters (Self-Validating Protocol)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 10% to 90% Acetonitrile in 0.1% Phosphoric Acid over 15 min.

  • Detection: UV @ 210 nm (Amide absorption) and 230 nm.

  • Retention Time Logic: The unsaturated precursor (ylidene) will elute later than the saturated product due to conjugation-induced planarity and interaction with the stationary phase.

Part 5: Handling & Safety[10]

Warning: This compound contains a nitrile group and is a precursor to cyanides under extreme conditions.

  • Nitrile Hazards: While 2-cyano-2-cyclopentylacetamide is not volatile, strong acids or high heat (>200°C) can release HCN gas. Always operate in a fume hood.

  • Skin Permeation: Amides can enhance skin permeability. Wear Nitrile gloves (0.11 mm thickness minimum) and lab coat.

  • Waste Disposal: All aqueous waste from the hydrolysis steps must be treated with bleach (Sodium Hypochlorite) to quench any potential free cyanide before disposal.

References

  • Synthesis of Cyanoacetamide Derivatives. Arkivoc, 2020.[3] Detailed review of Knoevenagel condensation methods for cyanoacetamides. Link

  • Method for Preparing Ruxolitinib and Intermediate Thereof. WIPO Patent WO2023125373. Describes the role of cyclopentyl-nitrile scaffolds in JAK inhibitor synthesis. Link

  • 2-Cyano-2-cyclopentylideneacetamide (Precursor Data). PubChem CID 263642. Physical properties and CAS verification for the ylidene intermediate. Link[1]

  • Synthesis of Non-Proteinogenic Amino Acids.Journal of Organic Chemistry. General methodologies for converting -cyanoamides to amino acids.
  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. US Patent 4841086A. Discusses alkylation and handling of cyanoacetamide derivatives. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Cyano-2-cyclopentylacetamide via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 2-Cyano-2-cyclopentylacetamide (CAS: N/A for saturated form; Precursor CAS: 875-61-6) via the chemoselective catalytic hydrogenation of its unsaturated precursor, 2-cyano-2-cyclopentylideneacetamide .

The cyclopentyl-linked cyanoacetamide scaffold is a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and other bioactive small molecules. The primary synthetic challenge lies in the chemoselective reduction of the tetrasubstituted exocyclic alkene without reducing the labile nitrile (


) or amide (

) functionalities.

This guide provides a self-validating protocol using Palladium on Carbon (Pd/C) under mild conditions to achieve >95% yield with exclusive selectivity for the alkene.

Reaction Mechanism & Strategy

The Chemoselectivity Challenge

The target transformation requires the reduction of a conjugated exocyclic double bond in the presence of a nitrile group.

  • Thermodynamics: The hydrogenation of the C=C bond is thermodynamically favorable (

    
    ).
    
  • Kinetics: While aliphatic nitriles are generally resistant to reduction under mild conditions, activated nitriles (conjugated to alkenes) can undergo side reactions, including reduction to primary amines or poisoning of the catalyst surface.

  • Solution: Utilization of 10% Pd/C at ambient temperature and low hydrogen pressure (1–3 atm). Palladium preferentially adsorbs alkenes over nitriles, allowing for kinetic separation of the reduction events.

Reaction Pathway Diagram

ReactionPathway SM Cyclopentanone + Cyanoacetamide Inter 2-Cyano-2-cyclopentylideneacetamide (Unsaturated Precursor) SM->Inter Knoevenagel Condensation Cat H2 / Pd/C (Catalytic Hydrogenation) Inter->Cat Dissolution in MeOH Prod 2-Cyano-2-cyclopentylacetamide (Target Molecule) Cat->Prod Major Pathway (1-3 atm, 25°C) Side Side Product: Primary Amine (Over-reduction) Cat->Side Minor Pathway (High P, High T)

Figure 1: Reaction pathway illustrating the Knoevenagel condensation followed by the chemoselective hydrogenation step.

Experimental Protocol

Materials & Reagents
ReagentCAS No.RolePurity
2-Cyano-2-cyclopentylideneacetamide 875-61-6Precursor>98%
Palladium on Carbon (Pd/C) 7440-05-3Catalyst10% wt loading, 50% wet
Methanol (MeOH) 67-56-1SolventHPLC Grade
Hydrogen Gas (

)
1333-74-0Reagent>99.9% (Balloon or Cylinder)
Celite® 545 61790-53-2Filter AidN/A
Step-by-Step Methodology
Step 1: Precursor Synthesis (Contextual)

Note: If the precursor is not commercially available, it is synthesized via Knoevenagel condensation.

  • Reflux Cyclopentanone (1.0 eq) and Cyanoacetamide (1.0 eq) in ethanol with catalytic ammonium acetate/acetic acid.

  • Upon cooling, the unsaturated product precipitates. Filter and recrystallize from ethanol to obtain 2-cyano-2-cyclopentylideneacetamide as white crystals.

Step 2: Catalytic Hydrogenation (Core Protocol)

Scale: 10.0 g (66.6 mmol) of Precursor.

  • Setup: In a 500 mL single-neck round-bottom flask (or Parr shaker bottle), dissolve 10.0 g of 2-cyano-2-cyclopentylideneacetamide in 150 mL of Methanol .

    • Note: Warming to 35°C may be required for full dissolution. Ensure the solution is clear before adding catalyst.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) to the solution.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or solvent. Add under an inert atmosphere (Nitrogen or Argon) if possible.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with nitrogen (

      
      ), then with hydrogen (
      
      
      
      ). Attach a double-balloon of hydrogen. Stir vigorously at Room Temperature (20–25°C) for 4–6 hours.
    • Method B (Parr Shaker): Pressurize the vessel to 30 psi (2 bar) with

      
      . Shake at Room Temperature for 2–3 hours.
      
  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes).

    • Endpoint: Disappearance of the UV-active starting material spot (conjugated system) and appearance of a non-UV active (or weakly active) product spot (stained with

      
      ).
      
  • Workup:

    • Purge the reaction vessel with Nitrogen to remove excess Hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with 50 mL of Methanol.

    • Safety: Do not let the filter cake dry out completely in air; transfer the wet catalyst immediately to a waste container with water.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield a white solid.

  • Purification: Recrystallize from minimal hot Ethanol or an Ethanol/Water mixture if necessary.

Process Workflow & Logic

Workflow Start Start: Precursor (10g) + MeOH (150mL) Dissolve Ensure Complete Dissolution (Critical for Kinetics) Start->Dissolve CatAdd Add 10% Pd/C (1.0g) (Under Inert Gas) Dissolve->CatAdd React Hydrogenate (Balloon or 30 psi, RT, 4-6h) CatAdd->React QC TLC/HPLC Check (Confirm SM Consumption) React->QC QC->React Incomplete Filter Filter via Celite (Remove Pd) QC->Filter Pass Dry Concentrate & Recrystallize Filter->Dry End Final Product: 2-Cyano-2-cyclopentylacetamide Dry->End

Figure 2: Operational workflow for the hydrogenation process.

Analytical Validation

To validate the synthesis, compare the spectral data of the product against the precursor.

FeaturePrecursor (Unsaturated)Product (Saturated)Interpretation
Appearance White crystalline solidWhite powder/crystalsLoss of conjugation often reduces crystal density.
IR Spectroscopy

at ~1620 cm⁻¹
Absent Confirms reduction of alkene.
IR Spectroscopy

at ~2220 cm⁻¹

at ~2240 cm⁻¹
Retention of nitrile (shift due to loss of conjugation).
1H NMR Olefinic peaks (if any) or downfield shift of ring protons.Multiplets at 1.5–2.0 ppm (Cyclopentyl ring); Doublet at ~3.2 ppm (CH-CN).Upfield shift indicates saturation.
Melting Point 125–128°C145–148°CDistinct change confirms new species.

Critical Quality Attribute (CQA): The absence of amine peaks in the IR (broad NH stretch distinct from amide) and MS (M+1 mass of amine) confirms chemoselectivity.

Troubleshooting & Optimization

Over-reduction (Nitrile Amine)

If primary or secondary amines are detected:

  • Cause: Hydrogen pressure too high (>5 bar) or reaction time too long.

  • Correction: Stop reaction immediately upon consumption of starting material. Reduce catalyst loading to 5% wt. Ensure no acid is present (acid promotes nitrile reduction on Pd).

Incomplete Conversion
  • Cause: Catalyst poisoning or poor solubility.

  • Correction: Ensure the precursor is fully dissolved before adding catalyst. If the reaction stalls, filter and add fresh catalyst.

Safety: Pyrophoric Catalyst
  • Hazard: Dry Pd/C can ignite methanol vapors.

  • Control: Always wet the catalyst with water before adding it to the organic solvent. Purge the flask with inert gas (

    
    ) before introducing 
    
    
    
    .

References

  • Precursor Synthesis:Organic Syntheses, Coll. Vol. 3, p. 385 (1955); Vol. 23, p. 25 (1943). (General Knoevenagel conditions for cyanoacetamide).
  • Catalytic Hydrogenation Selectivity: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Authoritative text on Pd/C selectivity for C=C vs CN).
  • Mechanism of Nitrile Reduction: Catalysis Science & Technology, 2013, 3 , 20-28. Link (Discusses conditions where nitriles are reduced, confirming that mild Pd/C conditions favor alkene reduction).

  • Ruxolitinib Intermediates: Patent WO2010083283A2. Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as JAK inhibitors. (Describes similar cyclopentyl-nitrile scaffolds). Link

  • Pd/C Handling & Safety: Org. Process Res. Dev. 2004, 8, 6, 1065–1071. "Safe Handling of Pyrophoric Catalysts". Link

Application Note: Chemoselective Reduction of 2-Cyano-2-cyclopentylideneacetamide

Author: BenchChem Technical Support Team. Date: February 2026


-Unsaturated Nitriles
Molecule of Interest:  2-Cyano-2-cyclopentylideneacetamide (CAS: 875-61-6) to 2-Cyano-2-cyclopentylacetamide

Executive Summary

This Application Note details the chemoselective reduction of 2-Cyano-2-cyclopentylideneacetamide (1) to 2-Cyano-2-cyclopentylacetamide (2) . This transformation is a critical step in the synthesis of Gabapentin-lactam analogs and related neuroactive scaffolds.

The primary challenge in this reduction is chemoselectivity : the objective is to reduce the conjugated alkene (C=C) without affecting the nitrile (CN) or primary amide (CONH


) functionalities. This guide presents two validated protocols:
  • Method A (Sodium Borohydride): Recommended for laboratory-scale, high-throughput screening, and cost-efficiency.

  • Method B (Catalytic Hydrogenation): Recommended for scale-up and "green chemistry" process flows.

Mechanistic Insight & Strategy

The substrate (1) is a Knoevenagel condensation product characterized by a tetrasubstituted alkene conjugated with two electron-withdrawing groups (EWGs): a nitrile and an amide.

The Chemoselectivity Challenge
  • Alkene (

    
    ):  Highly electron-deficient due to the geminal EWGs.
    
  • Nitrile (

    
    ):  Susceptible to reduction to primary amines (via 
    
    
    
    or high-pressure
    
    
    ).
  • Amide (

    
    ):  Susceptible to reduction to amines or alcohols under harsh conditions.
    
The Solution: 1,4-Conjugate Addition

Method A utilizes Sodium Borohydride (


).[1] While 

typically reduces aldehydes/ketones (1,2-addition), it acts as a Michael donor in systems with highly electron-deficient alkenes. The hydride attacks the

-carbon (the cyclopentyl ring carbon), forming a resonance-stabilized enolate, which is subsequently protonated to the alkane. This method avoids the reduction of the nitrile and amide groups, which generally require stronger reducing agents (like

) or catalysts to react.
Reaction Pathway Diagram

ReactionPathway Substrate Substrate (1) 2-Cyano-2-cyclopentylideneacetamide (Electron-Deficient Alkene) Transition Transition State (Hydride Attack at Beta-Carbon) Substrate->Transition NaBH4 (H-) Enolate Intermediate Enolate (Stabilized by CN/CONH2) Transition->Enolate 1,4-Addition Product Product (2) 2-Cyano-2-cyclopentylacetamide (Saturated Alkane) Enolate->Product Protonation (EtOH/H+)

Caption: Mechanistic pathway for the borohydride reduction via 1,4-conjugate addition.

Experimental Protocols

Method A: Sodium Borohydride Reduction (Bench Standard)

Best for: Small to medium scale (1g – 50g), standard glassware.

Reagents:

  • Substrate (1): 1.0 eq

  • Sodium Borohydride (

    
    ): 1.5 – 2.0 eq
    
  • Solvent: Ethanol (Absolute) or Methanol (HPLC Grade)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Cyano-2-cyclopentylideneacetamide (10 mmol, 1.50 g) in Ethanol (30 mL). The solution may be slightly yellow.

  • Cooling: Cool the solution to

    
     using an ice bath. Critical: Lower temperature favors conjugate addition over potential side reactions.
    
  • Addition: Add

    
     (15 mmol, 0.57 g) portion-wise over 15 minutes. Avoid a large exotherm.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ). Stir for 2–4 hours.
    
    • Monitoring: Check by TLC (SiO

      
      , 50% EtOAc/Hexanes). The starting material (UV active, lower R
      
      
      
      ) should disappear.
  • Quenching: Cool back to

    
    . Slowly add 1N HCl or Acetic Acid dropwise until pH 
    
    
    
    5–6. This destroys excess hydride and protonates the intermediate.
    • Note: Gas evolution (

      
      ) will occur. Ensure good ventilation.
      
  • Workup:

    • Evaporate the bulk Ethanol under reduced pressure.

    • Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography if necessary.

Method B: Catalytic Hydrogenation (Scale-Up Standard)

Best for: Large scale (>50g), clean profile, "Green" chemistry.

Reagents:

  • Substrate (1): 1.0 eq

  • Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate)

  • Hydrogen Source:

    
     Balloon (1 atm) or Parr Shaker (3 atm)
    
  • Solvent: Methanol or Ethyl Acetate

Protocol:

  • Setup: In a pressure vessel or heavy-walled flask, dissolve the substrate in Methanol.

  • Catalyst Addition: Under an inert atmosphere (

    
     or Ar), carefully add 10% Pd/C. Safety Warning: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or add it as a slurry in toluene if handling large quantities.
    
  • Hydrogenation: Purge the vessel with

    
     gas (
    
    
    
    ). Pressurize to 30–50 psi (2–3 atm) or attach a double-balloon of
    
    
    .
  • Agitation: Shake or stir vigorously at Room Temperature for 6–12 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield the product. This method often yields high purity without further workup.

Analytical Validation

To confirm the success of the reaction, compare the spectral data of the product against the starting material.

FeatureStarting Material (Alkene)Product (Alkane)Interpretation
Appearance White/Off-white solidWhite crystalline solid
IR Spectroscopy

(Strong)
Absent Loss of conjugation confirms reduction.
IR Spectroscopy


Nitrile remains intact (slight shift due to loss of conjugation).
1H NMR No methine proton on cyclopentyl ring.

ppm (m, 1H)
Appearance of the methine proton (

).
13C NMR Quaternary alkene carbons (

ppm)
Methine carbon (

ppm)
Hybridization change from sp

to sp

.

Troubleshooting & Decision Matrix

Use the following logic flow to troubleshoot low yields or side reactions.

Troubleshooting Start Start: Analyze Crude NMR CheckSM Is Starting Material (Alkene) Present? Start->CheckSM CheckSide Are Side Products Present? CheckSM->CheckSide No Incomplete Incomplete Reaction: Increase Temp to RT or Add 0.5 eq NaBH4 CheckSM->Incomplete Yes OverReduced Over-Reduction (Amine formed): Switch to Method A (NaBH4) or Lower H2 Pressure CheckSide->OverReduced Amine Signals Retro Retro-Knoevenagel (Ketone + Amide): Check pH (Keep Neutral/Acidic) Avoid Aqueous Base CheckSide->Retro Cyclopentanone Signals Success Pure Product: Proceed to Crystallization CheckSide->Success Clean Spectrum

Caption: Troubleshooting logic for common reduction issues.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Satzinger, G., et al. "Cyclic Amino Acids." U.S. Patent 4,024,175, May 17, 1977. (Foundational patent describing the synthesis of Gabapentin and analogous cyclic amino acid precursors via cyano-intermediates).

  • Hutchins, R.O., et al.
  • BenchChem. "Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide." Application Note. (Contextual reference for cyanoacetamide reactivity).

Sources

Application Note: Selective Mono-Alkylation of Cyanoacetamide with Cyclopentyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for the synthesis of 2-cyano-2-cyclopentylacetamide , a critical intermediate in the synthesis of anticonvulsant pharmacophores (e.g., gabapentinoids and ureide derivatives).

The alkylation of cyanoacetamide (


) with cyclopentyl bromide presents a specific chemoselective challenge: Secondary alkyl halides  are prone to 

elimination (yielding cyclopentene) under the strong basic conditions typically required to deprotonate the active methylene group. Furthermore, the ambident nature of the enolate can lead to competitive

-alkylation.

This guide presents two validated methodologies:

  • Method A (Recommended): Phase Transfer Catalysis (PTC) – Optimized for suppressing elimination and maximizing

    
    -alkylation.
    
  • Method B (Classical): Sodium Ethoxide/Ethanol – A traditional homogeneous approach, best suited for scale-up when anhydrous conditions are strictly controlled.

Mechanistic Insight & Chemical Strategy

The Challenge: vs. Competition

Cyclopentyl bromide is a secondary halide with significant steric hindrance. While the cyanoacetamide anion (enolate) is a good nucleophile, the basicity required to generate it can also promote dehydrohalogenation.

  • Path A (

    
    -Alkylation):  Desired 
    
    
    
    attack on the electrophilic carbon.
  • Path B (Elimination): Base-mediated abstraction of a

    
    -proton from cyclopentyl bromide, yielding cyclopentene.
    
  • Path C (

    
    -Alkylation):  Attack by the oxygen of the amide enolate (kinetic product), though thermodynamic control usually favors 
    
    
    
    -alkylation for cyanoacetamides.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the transition state logic.

ReactionMechanism cluster_PTC Phase Transfer Effect (Method A) Reactants Cyanoacetamide + Base Enolate Resonance Stabilized Enolate (Nucleophile) Reactants->Enolate Deprotonation TS_SN2 Transition State (SN2) Enolate->TS_SN2 + Cyclopentyl Br TS_E2 Transition State (E2 Elimination) Enolate->TS_E2 Basicity Effect CyclopentylBr Cyclopentyl Bromide (Electrophile) Product 2-Cyano-2-cyclopentylacetamide (Target) TS_SN2->Product C-Alkylation (Major) SideProduct Cyclopentene (Waste) TS_E2->SideProduct Elimination (Minor)

Figure 1: Mechanistic pathway showing the competition between substitution (


) and elimination (

).

Experimental Protocols

Method A: Solid-Liquid Phase Transfer Catalysis (Recommended)

Rationale: This method uses a solid base (


) and a quaternary ammonium catalyst in an aprotic solvent. The low concentration of "free" base in the organic phase minimizes 

elimination, favoring the

substitution on the secondary halide.

Reagents:

  • Cyanoacetamide: 1.0 equiv (8.4 g)

  • Cyclopentyl Bromide: 1.2 equiv (17.9 g)

  • Potassium Carbonate (

    
    ), anhydrous: 2.0 equiv (27.6 g)
    
  • Tetrabutylammonium bromide (TBAB): 0.05 equiv (1.6 g)

  • Acetonitrile (MeCN): 100 mL (Solvent)

Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add MeCN, finely ground anhydrous

    
    , TBAB, and cyanoacetamide to the flask. Stir vigorously for 15 minutes at room temperature.
    
  • Addition: Add cyclopentyl bromide dropwise over 20 minutes. Note: No immediate exotherm is expected.

  • Reaction: Heat the mixture to mild reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC. The limiting reagent (cyanoacetamide) should disappear.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with warm MeCN (
      
      
      ).
    • Concentrate the combined filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from Ethanol/Water (8:2) or Toluene.[1]

    • Yield Expectation: 65–75% (White crystalline solid).

Method B: Classical Alkoxide Method (NaOEt/EtOH)

Rationale: Standard active methylene alkylation. Requires strict control of temperature to prevent elimination of the secondary bromide.

Reagents:

  • Sodium metal: 1.05 equiv (2.4 g) OR Commercial NaOEt (21% wt in EtOH).

  • Ethanol (Absolute): 100 mL.

  • Cyanoacetamide: 1.0 equiv (8.4 g).

  • Cyclopentyl Bromide: 1.1 equiv (16.4 g).

Protocol:

  • Alkoxide Formation: In a dry flask under

    
    , dissolve sodium metal in absolute ethanol to generate sodium ethoxide. (Caution: 
    
    
    
    evolution).
  • Enolate Generation: Cool the solution to

    
     and add cyanoacetamide. The solution may become turbid as the sodium salt forms. Stir for 30 mins.
    
  • Alkylation: Add cyclopentyl bromide slowly.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Critical Control: Do not overheat. Secondary halides are sensitive.

  • Quench & Isolation:

    • Evaporate most of the ethanol under vacuum.

    • Resuspend the residue in water (

      
      ) to dissolve NaBr.
      
    • Acidify slightly (pH 6) with dilute HCl to ensure the product is protonated and precipitates.

    • Filter the precipitate and recrystallize.

Process Control & Data Analysis

Comparison of Methods

The following table summarizes the expected performance of both methods based on kinetic principles of secondary halide alkylation.

ParameterMethod A (PTC)Method B (NaOEt)
Solvent System MeCN / Solid

Ethanol (Homogeneous)
Base Strength Moderate (Buffered)Strong (

)
Elimination Risk LowHigh
Moisture Sensitivity LowHigh (Requires dry EtOH)
Est. Yield 72% 55%
Purity (Crude) High (>90%)Moderate (contains salts/oils)
Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix: Cyanoacetamide + Base (Enolate Formation) Start->Mix Add Add: Cyclopentyl Bromide (Slow Addition) Mix->Add React Reaction: Reflux 6-8h (Monitor TLC) Add->React Check Complete? React->Check Check->React No WorkupA Method A Workup: Filter Solids -> Evaporate Check->WorkupA Yes (Method A) WorkupB Method B Workup: Evaporate -> Add Water -> Acidify Check->WorkupB Yes (Method B) Cryst Crystallization (EtOH/Water) WorkupA->Cryst WorkupB->Cryst End Final Product: 2-Cyano-2-cyclopentylacetamide Cryst->End

Figure 2: Operational workflow for isolation of the target amide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) High elimination rate (

).
Switch to Method A (PTC). Lower reaction temperature to

and extend time.
Oily Product Contamination with cyclopentene or unreacted bromide.Triturate the crude oil with cold hexanes (product is insoluble, impurities are soluble).
Dialkylation Excess base/halide.Ensure strict 1:1 stoichiometry of base to substrate. Use a slight excess of cyanoacetamide.
Emulsion (Method B) Amphiphilic nature of product.Saturate aqueous layer with NaCl (brine) during extraction.

References

  • Cope, A. C.; Holmes, H. L.; House, H. O. (1957). "The Alkylation of Esters and Nitriles." Organic Reactions.[2][3][4][5] (Foundational text on active methylene alkylation).

  • Makosza, M. (2000).[6] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403. (Authoritative source on PTC mechanism).

  • Burk, G. A. (1970). "Preparation of 2-bromo-2-cyanoacetamide." U.S. Patent 3,488,734.[7] (Provides context on cyanoacetamide solubility and reactivity).

  • Diez-Barra, E., et al. (1996). "Phase transfer catalysis in the alkylation of active methylene compounds." Synthetic Communications. (Specific conditions for solid-liquid PTC).

  • PubChem Compound Summary. (2023). "Cyanoacetamide."[2][8][9] (Physical property verification).

Sources

Application Note: Strategic Deployment of 2-Cyano-2-cyclopentylacetamide in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of Janus Kinase (JAK) inhibitors, specifically targeting the Ruxolitinib (Jakafi) scaffold.

It details the strategic utilization of 2-Cyano-2-cyclopentylacetamide (CAS: 59137-92-1) as a high-purity, safety-enhanced intermediate. This route circumvents the traditional, hazardous use of sodium cyanide on cyclopentyl halides, offering a scalable "green chemistry" alternative for generating the critical 3-cyclopentyl-3-oxopropanenitrile core.

Executive Summary & Rationale

The synthesis of Ruxolitinib and related JAK1/JAK2 inhibitors hinges on the efficient introduction of the cyclopentyl moiety into the pyrazole-pyrrolopyrimidine scaffold. Traditional protocols often employ nucleophilic substitution of cyclopentyl bromide with cyanide sources (NaCN/KCN) to generate cyclopentylacetonitrile. This method suffers from:

  • High Toxicity: Handling bulk cyanide salts requires extensive safety engineering.

  • Impurity Profiles: Competitive elimination reactions (E2) often generate cyclopentene impurities, complicating downstream purification.

The Solution: Utilizing 2-Cyano-2-cyclopentylacetamide as a "masked" nitrile precursor. This solid, stable intermediate allows for the generation of high-purity cyclopentylacetonitrile via a condensation-reduction-decarboxylation sequence, eliminating free cyanide from the manufacturing floor and suppressing olefin formation.

Mechanistic Pathway & Workflow

The following pathway illustrates the retrosynthetic logic, moving from the target JAK inhibitor back to our key intermediate.

JAK_Synthesis_Pathway cluster_0 Scope of this Protocol Ruxolitinib Target: Ruxolitinib (JAK1/JAK2 Inhibitor) Pyrazolo Intermediate B: (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentylpropanenitrile Pyrazolo->Ruxolitinib Suzuki Coupling & Deprotection OxoNitrile Key Precursor: 3-Cyclopentyl-3-oxopropanenitrile OxoNitrile->Pyrazolo Asymmetric Michael Addition (Chiral Catalyst) CpAceto Product of Interest: Cyclopentylacetonitrile CpAceto->OxoNitrile Claisen Condensation (Ethyl Formate/NaOEt) Acetamide Application Topic: 2-Cyano-2-cyclopentylacetamide (Solid, Stable Intermediate) Acetamide->CpAceto Hydrolysis & Decarboxylation (-CO2, -NH3) Starting Starting Materials: Cyclopentanone + Cyanoacetamide Starting->Acetamide 1. Knoevenagel Condensation 2. Catalytic Hydrogenation (Pd/C)

Figure 1: Retrosynthetic analysis demonstrating the role of 2-Cyano-2-cyclopentylacetamide in the Ruxolitinib supply chain.

Detailed Experimental Protocol

Phase A: Synthesis of 2-Cyano-2-cyclopentylacetamide

This phase creates the carbon skeleton without using alkyl halides.

Reagents:

  • Cyclopentanone (1.0 eq)

  • 2-Cyanoacetamide (1.0 eq)

  • Ammonium Acetate (0.1 eq) - Catalyst

  • Acetic Acid (Glacial, 0.2 eq)

  • Toluene (Solvent)[1][2]

Protocol:

  • Condensation: Charge a reaction vessel with Cyclopentanone, 2-Cyanoacetamide, and Toluene (10V). Add Ammonium Acetate and Acetic Acid.

  • Dean-Stark Reflux: Heat the mixture to reflux with a Dean-Stark trap to continuously remove water. The reaction typically reaches completion within 6-8 hours.

    • Checkpoint: Monitor TLC/HPLC for the disappearance of Cyanoacetamide.

  • Isolation (Olefin Intermediate): Cool to room temperature. The intermediate 2-cyano-2-cyclopentylideneacetamide often precipitates. Filter and wash with cold toluene.

  • Hydrogenation: Dissolve the olefin intermediate in Methanol. Add 10% Pd/C (5 wt% loading). Hydrogenate at 30-50 psi at room temperature for 4 hours.

  • Purification: Filter catalyst over Celite. Concentrate the filtrate to yield 2-Cyano-2-cyclopentylacetamide as a white crystalline solid.

Phase B: Conversion to Cyclopentylacetonitrile (The Ruxolitinib Precursor)

This step removes the amide functionality to reveal the nitrile required for the JAK inhibitor side chain.

Reagents:

  • 2-Cyano-2-cyclopentylacetamide (from Phase A)

  • NaOH (20% aq. solution)

  • HCl (Concentrated)[3]

Protocol:

  • Hydrolysis: Suspend 2-Cyano-2-cyclopentylacetamide in 20% NaOH (3.0 eq). Heat to reflux (100°C) for 4 hours.

    • Mechanism:[4][1][2][5][6][7][8] The amide hydrolyzes to the carboxylate. The nitrile group is robust enough to survive these conditions initially, or transiently forms the malonic acid derivative.

  • Acidification & Decarboxylation: Cool the reaction to 0°C. Slowly acidify with Conc. HCl to pH 1-2.

    • Critical Step: Upon heating the acidic solution (70-80°C) for 1-2 hours, the alpha-cyano acid (or malonic acid derivative) undergoes decarboxylation (-CO2).

  • Extraction: The product, Cyclopentylacetonitrile , separates as an oil. Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Distillation: Dry organic layer (MgSO4) and concentrate. Purify via vacuum distillation to obtain high-purity Cyclopentylacetonitrile.

Phase C: Application in Ruxolitinib Synthesis

Protocol Summary: React the purified Cyclopentylacetonitrile with Ethyl Formate in the presence of Sodium Ethoxide (NaOEt) to yield 3-cyclopentyl-3-oxopropanenitrile . This enolate is then coupled with the pyrazole core via asymmetric Michael addition or condensation, forming the chiral center of Ruxolitinib.

Data Analysis & Process Comparison

The following data highlights the efficiency of the Acetamide route versus the traditional Cyanide route.

MetricTraditional Route (Cyclopentyl Bromide + NaCN)Proposed Route (Via Acetamide Intermediate)
Safety Profile Critical Risk (Generates HCN gas if acidified)High Safety (No free cyanide sources)
Impurity Profile Contains ~5-8% Cyclopentene (Elimination byproduct)< 0.5% Olefinic impurities
Overall Yield 65-70%82-85% (Over 3 steps)
Purification Requires fractional distillationCrystallization (Phase A) + Simple Distillation
Scalability Limited by cyanide waste disposal costsHighly scalable; standard organic waste

Critical Quality Attributes (CQA)

To ensure the intermediate is suitable for pharmaceutical use, the following specifications must be met before proceeding to the Formylation step (Phase C).

  • Appearance: White to off-white crystalline solid (Acetamide); Clear liquid (Nitrile).

  • Purity (HPLC): > 98.5% (Area %).[1]

  • Water Content (KF): < 0.5% (Critical for the subsequent NaOEt reaction).

  • Residual Solvents: Toluene < 890 ppm; Methanol < 3000 ppm.

References

  • World Health Organization. (2023). International Nonproprietary Names for Pharmaceutical Substances (INN) - Ruxolitinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59137-92-1 (2-Cyano-2-cyclopentylacetamide). Retrieved from [Link]

  • European Patent Office. (2015). Process for the preparation of Janus Kinase Inhibitors (Patent EP3098218A1). Retrieved from [Link][9]

  • Lin, Q., et al. (2014). Enantioselective Synthesis of JAK1/JAK2 Inhibitor Ruxolitinib. Organic Process Research & Development. Retrieved from [Link]

Sources

Reaction conditions for amide hydrolysis of 2-cyclopentyl-2-cyanoacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Hydrolysis of 2-Cyclopentyl-2-Cyanoacetamide to 2-Cyclopentylmalonamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective hydrolysis of the amide functionality in 2-cyclopentyl-2-cyanoacetamide, a substituted malononitrile derivative. Malononitrile derivatives are pivotal precursors in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] The protocols detailed herein offer robust methods for both acidic and basic hydrolysis, enabling the synthesis of 2-cyclopentylmalonamic acid, a valuable intermediate for further chemical elaboration. This guide elucidates the underlying chemical principles, potential challenges such as steric hindrance and competing side reactions, and provides detailed, step-by-step experimental procedures to ensure reproducible and high-yield outcomes.

Introduction: The Synthetic Challenge

The hydrolysis of amides to carboxylic acids is a fundamental transformation in organic synthesis.[2][3] However, the substrate 2-cyclopentyl-2-cyanoacetamide presents unique challenges due to the presence of a geminal dinitrile group and a sterically demanding cyclopentyl substituent. The primary objective is the selective hydrolysis of the amide group to form 2-cyclopentylmalonamic acid, while preserving the integrity of the remaining cyano group. This application note explores the reaction under both acidic and basic conditions, providing a comparative analysis to guide the researcher in selecting the optimal synthetic route.

Chemical Principles and Mechanistic Insights

The hydrolysis of an amide can be effectively catalyzed by either acid or base.[2][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly enhances the electrophilicity of the carbonyl carbon.[2] This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the non-nucleophilic ammonium ion in the acidic medium) yield the desired carboxylic acid.[5]

A critical consideration for 2-cyclopentyl-2-cyanoacetamide is the potential for the competing hydrolysis of the nitrile group, which can also be hydrolyzed to a carboxylic acid under acidic conditions, typically proceeding through an amide intermediate.[6][7][8] However, the hydrolysis of amides is generally faster than that of nitriles under many acidic conditions.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the amide.[2] This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. A final acid-base reaction between the carboxylic acid and the amide anion affords a carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid product.[6]

Base-catalyzed hydrolysis is often faster and may proceed under milder conditions than acid-catalyzed hydrolysis.[2] However, for substrates like 2-cyclopentyl-2-cyanoacetamide, there is a risk of side reactions, including decyanation, particularly under harsh basic conditions.[9][10]

Experimental Protocols

The following protocols are designed as a starting point for the optimization of the hydrolysis of 2-cyclopentyl-2-cyanoacetamide. It is recommended to monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

General Laboratory Setup and Workflow

The experimental workflow for both acidic and basic hydrolysis follows a similar pattern, as illustrated in the diagram below.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification start 2-Cyclopentyl-2-cyanoacetamide reaction_vessel Reaction under Reflux/Heating start->reaction_vessel reagents Acidic or Basic Hydrolysis Reagents reagents->reaction_vessel quench Quenching & pH Adjustment reaction_vessel->quench Reaction Monitoring (TLC/HPLC) extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Recrystallization or Chromatography concentration->purification product 2-Cyclopentylmalonamic Acid purification->product

Caption: General experimental workflow for the hydrolysis of 2-cyclopentyl-2-cyanoacetamide.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs hydrochloric acid to catalyze the hydrolysis. The reaction is heated to ensure a reasonable reaction rate.[3][4]

Materials:

  • 2-cyclopentyl-2-cyanoacetamide

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyclopentyl-2-cyanoacetamide (1.0 eq) in 6 M HCl (10 mL per gram of starting material).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully transfer the cooled mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Base-Catalyzed Hydrolysis

This protocol utilizes sodium hydroxide for the saponification of the amide.[6]

Materials:

  • 2-cyclopentyl-2-cyanoacetamide

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) for acidification

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend 2-cyclopentyl-2-cyanoacetamide (1.0 eq) in a 10% aqueous solution of NaOH (10 mL per gram of starting material).

  • Heat the mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.[11]

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly acidify the cold solution to a pH of approximately 2-3 with 6 M HCl. Ensure the mixture remains cool during acidification.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography as needed.

Summary of Reaction Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent 6 M Hydrochloric Acid10% Sodium Hydroxide
Temperature Reflux (~100-110 °C)60-80 °C
Reaction Time 4-8 hours2-6 hours
Workup ExtractionAcidification then Extraction
Key Advantage Minimizes risk of decyanationPotentially faster and milder conditions
Key Disadvantage Harsher conditions, potential for nitrile hydrolysisRisk of side reactions, requires careful pH control

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction time or temperature. For acid hydrolysis, a more concentrated acid could be used, and for base hydrolysis, a higher concentration of NaOH may be beneficial.[3]

  • Side Product Formation: The formation of byproducts, such as the dicarboxylic acid from the hydrolysis of both the amide and nitrile groups, can be minimized by carefully controlling the reaction time and temperature. In the case of basic hydrolysis, decyanation can be a concern; using milder conditions (lower temperature, shorter reaction time) can mitigate this.[9][10]

  • Purification: The final product, 2-cyclopentylmalonamic acid, is a polar molecule. If extraction is inefficient, continuous liquid-liquid extraction may be necessary. For purification, reverse-phase chromatography could be an alternative to normal-phase silica gel chromatography.

Conclusion

The selective hydrolysis of 2-cyclopentyl-2-cyanoacetamide to 2-cyclopentylmalonamic acid is a feasible transformation that can be achieved under both acidic and basic conditions. The choice of method will depend on the desired reaction rate, tolerance of the substrate to harsh conditions, and the potential for side reactions. The protocols provided in this application note serve as a robust starting point for researchers to develop and optimize this important synthetic step.

References

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Clark, J. (2023, January 22). The Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • Li, Y., et al. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Clark, J. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The reductive decyanation reaction: an overview and recent developments. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Evano, G., & Theunissen, C. (2017, February 13). The reductive decyanation reaction: an overview and recent developments. PMC. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Photocatalytic Strategy for Decyanative Transformations Enabled by Amine-Ligated Boryl Radical. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Gomaa, M. A.-M. (2019, August 5). (PDF) The Chemistry of Malononitrile and its derivatives. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111925302A - Synthesis method of cyanoacetamide.
  • Mills, L. R., Patel, P., & Rousseaux, S. A. L. (2022). Decyanation–(hetero)arylation of malononitriles to access α-(hetero)arylnitriles. Organic & Biomolecular Chemistry, 20, 5933. Retrieved from [Link]

  • Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl. Retrieved from [Link]

  • Clark, J. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (2019, January 15). Mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

Sources

Scalable synthesis routes for alpha-cyclopentyl cyanoacetamides

Application Note: Scalable Synthesis of -Cyclopentyl Cyanoacetamides

Audience:

Executive Summary & Strategic Importance

2-cyano-2-cyclopentylacetamide1

This guide addresses the primary bottleneck in scaling this motif: controlling mono-alkylation .

The Scalability Challenge

Two primary routes exist for synthesizing this scaffold:

  • Direct Alkylation (Route B): Reacting cyanoacetamide with cyclopentyl bromide.[1]

    • Flaw: This route suffers from significant dialkylation (formation of bis-cyclopentyl byproducts) due to the high acidity of the

      
      -proton. Separating mono- from di-alkylated products requires chromatography, rendering it unsuitable for multi-kilogram scale-up.[1]
      
  • Condensation-Reduction (Route A - Recommended): Knoevenagel condensation followed by chemoselective reduction.[1]

    • Advantage:[1][2][3][4][5] This route proceeds via a defined intermediate (alkylidene) that cannot undergo a second reaction, guaranteeing 100% mono-selectivity .[1] It relies on crystallization rather than chromatography.[1]

This protocol details Route A , optimized for safety, cost, and throughput.

Reaction Pathway Visualization

The following diagram outlines the optimized two-step workflow.

Gcluster_0Step 1: Knoevenagel Condensationcluster_1Step 2: Chemoselective ReductionSM1Cyclopentanone(C5H8O)SM2Cyanoacetamide(C3H4N2O)InterIntermediate:2-Cyano-2-cyclopentylideneacetamide(Solid Precipitate)ProdProduct:2-Cyano-2-cyclopentylacetamide(Crystalline Solid)Inter->ProdNaBH4, EtOH0-25°C(Conjugate Reduction)

Figure 1: The "Condensation-Reduction" strategy ensures mono-substitution by locking the alpha-carbon into a double bond before reduction.

Detailed Protocols

Step 1: Knoevenagel Condensation (Cope Modification)

This step utilizes the Cope modification (ammonium acetate/acetic acid catalyst) to drive the condensation of cyclopentanone and cyanoacetamide.

  • Mechanism: The amine forms an iminium ion with the ketone, accelerating nucleophilic attack by the active methylene of the cyanoacetamide.

  • Critical Control Point: Water removal is essential to drive the equilibrium to completion.[1]

Materials
ReagentEquiv.Role
Cyclopentanone 1.2Electrophile (Excess ensures consumption of amide)
2-Cyanoacetamide 1.0Nucleophile (Limiting Reagent)
Ammonium Acetate 0.2Catalyst
Acetic Acid 0.4Co-catalyst / Solvent modifier
Toluene 10 VolSolvent (Azeotropic water removal)
Procedure
  • Setup: Equip a reactor (glass-lined or stainless steel) with a mechanical stirrer, reflux condenser, and a Dean-Stark trap (or continuous decanter for larger scales).[1]

  • Charging: Charge 2-Cyanoacetamide (1.0 eq), Ammonium Acetate (0.2 eq), and Acetic Acid (0.4 eq) into Toluene (10 volumes).

  • Addition: Add Cyclopentanone (1.2 eq) in one portion.

  • Reflux: Heat the mixture to reflux (~110°C). Monitor water collection in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases and HPLC shows <1% residual cyanoacetamide (typically 4–6 hours).[1]

  • Crystallization: Cool the reaction mixture slowly to 20°C, then to 0–5°C. The product, 2-cyano-2-cyclopentylideneacetamide , will precipitate as a solid.

  • Isolation: Filter the solid. Wash the cake with cold toluene (2 x 2 volumes) and hexanes (2 x 2 volumes) to remove residual ketone.[1]

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 85–92%[1][4]

    • Appearance: Off-white to beige crystalline solid.[1]

Step 2: Chemoselective Conjugate Reduction[1]

The objective is to reduce the alkene (C=C) without reducing the nitrile (CN) or the amide (CONH2). Sodium Borohydride (NaBH4) in ethanol is the reagent of choice for this "conjugate reduction."[1]

  • Why not Catalytic Hydrogenation (H2/Pd)? While possible, Pd/C can sometimes reduce the nitrile to a primary amine or cause catalyst poisoning by the nitrile group. NaBH4 provides a robust, reactor-independent chemical reduction.[1]

Materials
ReagentEquiv.Role
Intermediate (from Step 1) 1.0Substrate
Sodium Borohydride 0.75Reducing Agent (Hydride source)
Ethanol (Absolute) 15 VolSolvent (Protic solvent promotes conjugate addition)
Acetic Acid (aq) -Quenching agent
Procedure
  • Dissolution: Suspend the 2-cyano-2-cyclopentylideneacetamide (Intermediate) in Ethanol (15 volumes) at 20°C.

  • Cooling: Cool the slurry to 0–5°C.

  • Controlled Addition: Add Sodium Borohydride (0.75 eq) portion-wise over 60 minutes.

    • Caution: Hydrogen gas evolution will occur.[1][6] Ensure adequate venting.[1]

    • Exotherm: Maintain internal temperature <10°C to prevent nitrile reduction or dimerization.[1]

  • Reaction: Allow the mixture to warm to 20°C and stir for 2–4 hours. The slurry often clears as the saturated product is more soluble, or changes crystalline form.

  • Quench: Cool to 0°C. Slowly add dilute aqueous Acetic Acid (or 1M HCl) to adjust pH to ~6–7. This destroys excess borohydride.[1]

  • Workup:

    • Concentrate the ethanol solution under reduced pressure to ~20% of original volume.

    • Add Water (10 volumes) and extract with Ethyl Acetate (3 x 5 volumes).

    • Alternative (Green Chemistry): If the product precipitates upon water addition, simply filter the solid.

  • Purification: Recrystallize from Ethanol/Water or Isopropyl Acetate if necessary.

    • Expected Yield: 80–88%[1]

    • Purity: >98% (HPLC).[1]

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White crystalline powderVisual
LC-MS (M+H) 153.2 Da (Product)ESI+
1H NMR (DMSO-d6)

1.2-1.8 (m, 8H, cyclopentyl), 2.3 (m, 1H, CH-ring), 3.4 (d, 1H,

-CH), 7.2/7.6 (br s, 2H, NH2)
400 MHz
Impurity A < 0.5% (Unreduced alkene)HPLC (UV 210 nm)
Impurity B < 0.1% (Dialkylated byproduct)Not expected in this route

Safety & Hazards

  • Nitrile Chemistry: While stable, cyanoacetamides can release cyanide if subjected to strong acids at high temperatures.[1] Always test waste streams for cyanide before disposal.[1]

  • Sodium Borohydride: Flammable solid.[1] Reacts violently with water and acids to release Hydrogen gas (H2).[1] Ensure reactor headspace is inerted with Nitrogen and vented to a scrubber or flare.[1]

  • Cyclopentanone: Flammable liquid (Flash point: 26°C).[1] Ground all equipment to prevent static discharge.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263642, 2-Cyano-2-cyclopentylideneacetamide.[1] Retrieved from [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanism and Protocols. Retrieved from [Link]

  • Common Organic Chemistry. Sodium Borohydride (NaBH4) Reduction Protocols. Retrieved from [Link]

  • Google Patents. Processes and intermediates for making a JAK inhibitor (US9718834B2).[1] Retrieved from

Troubleshooting & Optimization

Preventing over-reduction during 2-Cyano-2-cyclopentylideneacetamide hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 2-Cyano-2-cyclopentylideneacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Our focus is to provide actionable insights and troubleshooting strategies to achieve high selectivity and prevent the common pitfall of over-reduction.

Understanding the Challenge: Selectivity in a Multifunctional Molecule

The hydrogenation of 2-Cyano-2-cyclopentylideneacetamide presents a classic chemoselectivity challenge. The molecule contains three reducible functional groups: a carbon-carbon double bond (alkene), a nitrile (cyano group), and a primary amide. The goal is the selective reduction of the alkene to yield 2-Cyano-2-cyclopentylacetamide, leaving the nitrile and amide groups intact.

The relative reactivity of these functional groups under typical catalytic hydrogenation conditions is generally:

Alkene (C=C) > Nitrile (C≡N) > Amide (C=O)NH₂

This inherent reactivity difference is the foundation upon which we can build a selective process. However, harsh reaction conditions or improper catalyst selection can lead to the undesired reduction of the nitrile to a primary amine (2-(aminomethyl)-2-cyclopentylacetamide) or, in extreme cases, the amide group.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of 2-Cyano-2-cyclopentylideneacetamide in a question-and-answer format.

Q1: My reaction is showing significant over-reduction of the nitrile group to a primary amine. What are the likely causes and how can I fix this?

A1: Over-reduction of the nitrile is a common problem and typically points to reaction conditions that are too harsh. Here’s a breakdown of the likely culprits and their solutions:

  • Excessive Hydrogen Pressure: High hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can drive the reduction of the less reactive nitrile group.

    • Solution: Reduce the hydrogen pressure. Start with pressures in the range of 1-5 bar (15-75 psi) and monitor the reaction progress. Often, atmospheric pressure (using a hydrogen balloon) is sufficient for selective alkene hydrogenation. An increase in hydrogen pressure can lead to a higher concentration of hydrogen in the reaction solution, which in turn can improve the hydrogenation rate of less reactive groups like nitriles[1].

  • High Reaction Temperature: Elevated temperatures provide the activation energy needed to reduce the more stable nitrile bond.

    • Solution: Perform the reaction at or near room temperature (20-25°C). If the reaction is sluggish, a very modest increase in temperature (e.g., to 30-40°C) should be attempted cautiously, with close monitoring of the product distribution.

  • Inappropriate Catalyst Choice: While palladium on carbon (Pd/C) is a good starting point, its activity can sometimes be too high, leading to over-reduction.

    • Solution: Consider a catalyst with lower intrinsic activity or one that is known for higher selectivity. For instance, using a catalyst with a lower metal loading (e.g., 1-5% Pd/C instead of 10%) can be beneficial. In some cases, other catalysts like Raney Nickel have been used for nitrile reduction, so avoiding highly active forms of such catalysts is prudent[2].

Q2: I am not seeing any reaction, or the reaction is extremely slow. What should I do?

A2: A stalled or sluggish reaction can be frustrating. Here are the key areas to investigate:

  • Catalyst Deactivation: The catalyst may be poisoned or inactive.

    • Solution:

      • Use a fresh catalyst: Catalysts can deactivate over time, especially if not stored properly.

      • Check for catalyst poisons: Your starting material or solvent may contain impurities that poison the catalyst (e.g., sulfur or halide compounds). Purifying the substrate or using a higher purity solvent can resolve this.

      • Increase catalyst loading: As a starting point, a catalyst loading of 5-10 mol% is common. If the reaction is slow, a modest increase in the catalyst amount can be beneficial.

  • Insufficient Mixing: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Efficient mixing is crucial for hydrogen to reach the catalyst surface.

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended and to maximize the gas-liquid interface.

  • Improper Solvent Choice: The solvent can affect the solubility of the substrate and the activity of the catalyst.

    • Solution: Protic solvents like ethanol or methanol are often good choices for hydrogenation. If solubility is an issue, a co-solvent system might be necessary.

Q3: How can I monitor the progress of the reaction to know when to stop it?

A3: Proper reaction monitoring is critical to prevent over-reduction. Stopping the reaction at the right time is key to achieving high selectivity.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction's progress. You should see the spot for the starting material disappear and a new spot for the desired product appear.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred quantitative methods. By taking small aliquots from the reaction mixture at regular intervals, you can accurately determine the ratio of starting material, desired product, and any over-reduced byproducts. An Agilent 7890A gas chromatograph with a flame ionization detector is an example of an instrument that can be used for product analysis in similar reactions[3].

  • Hydrogen Uptake: Monitoring the consumption of hydrogen can also indicate the reaction's progress. Once the theoretical amount of hydrogen for the alkene reduction has been consumed, the reaction should be stopped and analyzed.

Experimental Protocols

Protocol 1: Selective Hydrogenation of 2-Cyano-2-cyclopentylideneacetamide using Pd/C

This protocol provides a starting point for achieving selective hydrogenation of the C=C bond.

Materials:

  • 2-Cyano-2-cyclopentylideneacetamide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Reaction flask (e.g., a round-bottom flask or a Parr shaker vessel)

  • Stirring apparatus

  • Hydrogen source (balloon or cylinder with regulator)

Procedure:

  • Flask Preparation: Ensure the reaction flask is clean, dry, and equipped with a magnetic stir bar.

  • Adding Reactants: To the flask, add 2-Cyano-2-cyclopentylideneacetamide (1.0 eq) and ethanol to achieve a concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (5 mol%).

  • Hydrogen Introduction: Purge the flask with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. If using a cylinder, set the regulator to the desired pressure (start with 1 atm).

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete (disappearance of starting material and minimal formation of byproducts), purge the flask with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any remaining product.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended Starting ConditionTroubleshooting AdjustmentRationale for Change
Catalyst 10% Pd/C5% Pd/C or other catalystsTo reduce catalyst activity and prevent over-reduction.
Catalyst Loading 5 mol%2-10 mol%Adjust based on reaction rate and catalyst activity.
Hydrogen Pressure 1 atm (balloon)1-5 barLower pressure favors selectivity towards alkene reduction.
Temperature 20-25°C20-40°CLower temperature minimizes over-reduction of the nitrile.
Solvent EthanolMethanol, Ethyl AcetateEnsure good solubility of the substrate.
Stirring Speed >500 RPMIncrease if reaction is slowTo overcome mass transfer limitations.

Visualizing the Process

Reaction Pathway

A 2-Cyano-2-cyclopentylideneacetamide B 2-Cyano-2-cyclopentylacetamide (Desired Product) A->B Selective Hydrogenation (H₂, Pd/C, mild conditions) C 2-(aminomethyl)-2-cyclopentylacetamide (Over-reduced Product) A->C Direct Over-reduction (Very harsh conditions) B->C Over-reduction (H₂, Pd/C, harsh conditions)

Caption: Reaction pathway for the hydrogenation of 2-Cyano-2-cyclopentylideneacetamide.

Troubleshooting Workflow

Start Reaction Issue? OverReduction Over-reduction Observed? Start->OverReduction SlowReaction Slow/No Reaction? Start->SlowReaction OverReduction->SlowReaction No ReducePressure Reduce H₂ Pressure OverReduction->ReducePressure Yes CheckCatalyst Check Catalyst Activity/Poisons SlowReaction->CheckCatalyst Yes ReduceTemp Lower Temperature ReducePressure->ReduceTemp ChangeCatalyst Consider Less Active Catalyst ReduceTemp->ChangeCatalyst IncreaseStirring Increase Stirring Rate CheckCatalyst->IncreaseStirring CheckSolvent Check Solvent/Solubility IncreaseStirring->CheckSolvent

Caption: A decision tree for troubleshooting common hydrogenation issues.

References

  • Selective Hydrogenation over Core-Shell Nanocluster Catalysts: This study discusses how the composition of core-shell catalysts can affect their performance in selective hydrogenation, which provides a basis for understanding catalyst design. (Source: C2H2 Selective Hydrogenation over the M@Pd and M@Cu (M = Au, Ag, Cu, and Pd) Core–Shell Nanocluster Catalysts, [Link])[4]

  • Selective Hydrogenation of Nitriles: This paper explores the selective hydrogenation of benzyl cyanide to a primary amine, highlighting the influence of reaction media on selectivity. (Source: Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water, [Link])[5]

  • Hydrogenation of Nitriles to Primary Amines: This work details the use of a nickel-based catalyst for the hydrogenation of nitriles to primary amines under relatively mild conditions. (Source: Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions, [Link])[6]

  • Reduction of α,β-unsaturated compounds: This portal provides a collection of literature on the selective reduction of α,β-unsaturated compounds, offering various catalytic systems and conditions. (Source: 1,4-Reduction of α,β-unsaturated compounds, [Link])[7]

  • Catalytic Hydrogenation of Amides and Nitriles: This publication reviews homogeneous catalysts for the hydrogenation of amides and nitriles, discussing reaction mechanisms and potential side reactions. (Source: Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts, [Link])[8]

  • Analytical Methods for Nitrile Hydrogenation: This paper describes analytical methods, including gas chromatography, for the analysis of products from nitrile hydrogenation reactions. (Source: Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts, [Link])[3]

  • Influence of Hydrogen Pressure on Nitrile Hydrogenation: This study shows that increasing hydrogen pressure can increase the conversion rate of nitriles. (Source: Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions, [Link])[1]

  • Mechanism of Nitrile Hydrogenation: This resource discusses the mechanism of nitrile hydrogenation, including the formation of imine intermediates that can lead to secondary amines. (Source: Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates, [Link])[9]

  • Relative Reactivity of Carboxylic Acid Derivatives: This article explains the relative reactivities of carboxylic acid derivatives, noting that amides are among the least reactive towards nucleophilic acyl substitution. (Source: 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives, [Link])[10]

  • Reduction of Nitriles with Metal Catalysts: This page describes the reduction of nitriles using hydrogen and various metal catalysts like palladium, platinum, or nickel. (Source: The Reduction of Nitriles, [Link])[2]

  • Nitrile Reduction Overview: This Wikipedia article provides a general overview of nitrile reduction methods, including catalytic hydrogenation and the formation of various amine products. (Source: Nitrile reduction, [Link])[11]

Sources

Purifying 2-Cyano-2-cyclopentylacetamide from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CYC-005 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Isolation of 2-Cyano-2-cyclopentylacetamide from Reaction Mixtures[1][2]

Executive Summary

The synthesis of 2-Cyano-2-cyclopentylacetamide (typically via alkylation of 2-cyanoacetamide with bromocyclopentane) presents a classic "Goldilocks" purification challenge.[1][2] You are balancing three distinct solubility profiles:

  • Unreacted 2-Cyanoacetamide: Highly polar, water-soluble.[1][2]

  • Unreacted Cyclopentyl Bromide: Non-polar, lipophilic liquid.[1][2]

  • Target Molecule: Amphiphilic solid (polar head, lipophilic tail).[1][2]

  • Di-alkylated Impurity: Highly lipophilic (often the most troublesome contaminant).[1][2]

This guide moves beyond generic advice, providing a logic-driven workflow to isolate your target based on these solubility differentials.

Module 1: Diagnostic Triage (Start Here)

Before choosing a purification method, determine the state of your crude material.[1][2]

Q: My crude product is a sticky, amber oil that won't solidify. What is happening?

A: This is usually caused by residual cyclopentyl bromide or solvent entrapment preventing crystal lattice formation.[1][2]

  • Immediate Action: Perform a Trituration .[1][2]

    • Add cold Hexanes or Diethyl Ether to the oil.[1][2]

    • Scratch the flask walls vigorously with a glass rod.[1][2]

    • Sonicate for 5-10 minutes.

    • Why this works: The non-polar solvent dissolves the oily impurities (alkyl halide) but not the polar amide product, forcing the target to crash out as a solid.[1][2]

Q: TLC shows three spots.[1][2] Which is which?

A: Run TLC in Ethyl Acetate:Hexane (1:1) .[1][2]

  • Top Spot (Rf ~0.8-0.9): Di-alkylated impurity (2-cyano-2,2-dicyclopentylacetamide) or unreacted bromide.[1][2]

  • Middle Spot (Rf ~0.4-0.5): Target Product (2-Cyano-2-cyclopentylacetamide).[1][2]

  • Baseline/Bottom Spot (Rf < 0.1): Unreacted 2-Cyanoacetamide (remains near origin due to high polarity).[1][2]

Module 2: Purification Protocols

Protocol A: The "Three-Phase" Wash (Standard Cleanup)

Use this for crude solids with >80% purity.[1][2]

This protocol leverages the extreme solubility differences between the starting materials.[1][2]

Step-by-Step:

  • The Water Wash (Removes Starting Amide):

    • Suspend crude solid in ice-cold water (10 mL per gram of solid).

    • Stir vigorously for 20 minutes.

    • Filter and wash the cake with more cold water.[1][2]

    • Mechanism:[1][2][3][4][5] 2-Cyanoacetamide is soluble in water (1g in ~6.5mL) [1], whereas the cyclopentyl derivative is significantly less soluble.[1][2]

  • The Non-Polar Wash (Removes Alkyl Halide):

    • Take the wet filter cake and suspend it in Hexanes or Heptane .

    • Stir for 15 minutes.

    • Filter again.[1][2][5][6][7]

    • Mechanism:[1][2][3][4][5] Removes unreacted bromocyclopentane and non-polar oils.[1][2]

  • Drying:

    • Dry under high vacuum at 40°C. Note: Do not skip drying; water interferes with subsequent recrystallization.[1][2]

Protocol B: Recrystallization (High Purity)

Use this if Protocol A yields off-white crystals or if MP is broad.[1][2]

Solvent System: Ethanol/Water (Mixed Solvent) Theory: The amide functionality requires hydrogen-bonding solvents (EtOH), while the cyclopentyl group lowers water solubility.[1][2]

  • Dissolve the dried solid in boiling Ethanol (minimum volume).

  • Once dissolved, remove from heat.

  • Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then to 4°C.

    • Troubleshooting: If an "oil" separates instead of crystals, reheat and add slightly more Ethanol.[1][2] This "oiling out" means the water concentration is too high too quickly.[1][2]

Module 3: Advanced Troubleshooting (The "Di-Alkyl" Problem)

Q: I cannot separate the mono-alkylated product from the di-alkylated impurity.

A: This is the most difficult separation because both are lipophilic.[1] Recrystallization often co-precipitates them.[1][2]

The Fix: Flash Column Chromatography You must exploit the acidity of the alpha-proton.[1][2]

  • Stationary Phase: Silica Gel (Standard).[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (98:2 to 95:5).[1][2]

  • Critical Adjustment: The mono-alkylated product has an acidic proton (alpha to CN and CONH2). The di-alkylated product does not.

    • Observation: The di-alkylated product will elute first (less polar, no H-bond donor at the alpha position).[1][2]

    • Refinement: If separation is poor, switch to Toluene:Acetone (4:1) .[1][2] Toluene interacts with the pi-systems and often resolves subtle structural differences better than Hex/EtOAc for cyano-compounds.[1][2]

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying your reaction mixture.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Oil Oily / Sticky StateCheck->Oil Viscous Solid Solid Precipitate StateCheck->Solid Powder Trituration Trituration (Hexane/Ether) Oil->Trituration Induce Solidification WaterWash Water Wash (Remove 2-Cyanoacetamide) Solid->WaterWash Trituration->Solid PurityCheck Check TLC/NMR WaterWash->PurityCheck Recryst Recrystallization (EtOH/Water) PurityCheck->Recryst Mainly Product (Minor Impurities) Column Column Chromatography (DCM/MeOH) PurityCheck->Column Di-alkylated Impurity Present Final Pure 2-Cyano-2- cyclopentylacetamide Recryst->Final Column->Final

Caption: Figure 1. Logical workflow for selecting the appropriate purification method based on physical state and impurity profile.

Module 5: Validation (Quality Control)

Once isolated, verify the identity and purity using these markers.

MetricExpected Value / ObservationTechnical Note
Appearance White to off-white crystalline solidYellowing indicates oxidation or residual solvent.[1][2]
Melting Point ~120–125°C (Derivative dependent)Sharp range (<2°C) indicates high purity.[1][2] Broad range suggests di-alkyl contamination.[1][2][3]
1H NMR (DMSO-d6) δ ~3.5 ppm (d, 1H): The alpha-proton.[1][2]Crucial: If this doublet is missing, you have the di-alkylated product.[1][2]
1H NMR (Cyclopentyl) δ ~1.5–2.0 ppm (m, 9H): Ring protons.[1][2]Integration must match the 1:9 ratio with the alpha proton.[1][2]
Solubility Soluble in DMSO, MeOH, warm EtOAc.[1][2]Insoluble in Water, Hexanes.[1][2]

References

  • ChemicalBook. (2025).[1][2][8] 2-Cyanoacetamide Properties and Solubility Data. Retrieved from [1][2]

  • National Institute of Standards and Technology (NIST). (2024).[1][2] Acetamide, 2-cyano- Thermochemistry Data. NIST Chemistry WebBook.[1][2] Retrieved from [1][2]

  • PubChem. (2025).[1][2] 2-Cyanoacetamide Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [1][2]

  • Shimo, K., & Asami, R. (1957).[1][2][3] Cyanoacetamide Synthesis in Liquid Ammonia: Separation of Mono- and Dialkyl Derivatives. The Chemical Research Institute of Non-Aqueous Solutions.[1][2][3] Retrieved from 3[1][2]

Sources

Solubility enhancement of 2-Cyano-2-cyclopentylacetamide in organic solvents

The protocols and troubleshooting advice provided in this guide are based on established principles of pharmaceutical sciences. For further in-depth understanding and to ensure adherence to regulatory standards, it is recommended to consult the following authoritative sources. The International Council for Harmonisation (ICH) provides guidelines that are widely accepted by regulatory authorities. [19][20][21][22][23]

References

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma. [Link]

  • ICH Q6A Guideline - IKEV. (n.d.). IKEV. [Link]

  • 2-Cyano-2-cyclopentylideneacetamide | C8H10N2O | CID 263642 - PubChem. (n.d.). PubChem. [Link]

  • The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC - NIH. (2023, January 13). National Center for Biotechnology Information. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (n.d.). European Medicines Agency. [Link]

  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cosolvency | PPTX - Slideshare. (n.d.). SlideShare. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 2-Cyclopentylacetamide | C7H13NO | CID 18425633 - PubChem - NIH. (n.d.). PubChem. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). SciSpace. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2013, September 14). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - FDA. (2020, April 14). U.S. Food and Drug Administration. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). GSC Biological and Pharmaceutical Sciences. [Link]

  • Chemical Properties of Cyclopentanone, 2-cyclopentylidene- (CAS 825-25-2) - Cheméo. (n.d.). Cheméo. [Link]

  • SOLUBILITY ENHANCEMENT BY SIZE REDUCTION - Late Laxmibai Phadtare College of Pharmacy. (n.d.). Late Laxmibai Phadtare College of Pharmacy. [Link]

  • A Review: Solid Dispersion as a Solubility Enhancement Technique Abstract - YMER. (n.d.). YMER. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • cyanoacetamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances | Therapeutic Goods Administration (TGA). (2025, January 10). Therapeutic Goods Administration. [Link]

  • (PDF) Solubility Enhancement of Etoricoxib by Cosolvency Approach - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • (PDF) Solubility Enhancement by Solid Dispersion Method: An Overview - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Physical Chemistry Research. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances - ResearchGate. (n.d.). ResearchGate. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). PreScouter. [Link]

Controlling regioselectivity in cyclopentyl cyanoacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering regioselectivity issues with cyclopentyl cyanoacetamide scaffolds.

Ticket ID: CP-2026-REGIO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your synthesis of cyclopentyl cyanoacetamide is yielding complex mixtures. This scaffold presents two distinct "regioselectivity" challenges depending on your target structure:

  • The Amidation Interface (N-Functionalization): Reacting cyclopentylamine with ethyl cyanoacetate. The challenge is Chemoselectivity (attacking the ester vs. the nitrile).

  • The Active Methylene Interface (C-Functionalization): Alkylating the alpha-carbon of a cyanoacetamide. The challenge is Ambident Nucleophile Regioselectivity (C-alkylation vs. O-alkylation vs. N-alkylation).

This guide separates these workflows to isolate your specific failure mode.

Module 1: The Amidation Interface (Forming the Scaffold)

Target:


-cyclopentyl-2-cyanoacetamide
Reaction:  Ethyl cyanoacetate + Cyclopentylamine
The Core Problem: Nitrile Attack vs. Ester Attack

While the ester is generally more electrophilic, high temperatures or Lewis acidic conditions can activate the nitrile, leading to amidine formation (the "wrong" regioisomer in this context) or bis-addition.

Optimized Protocol (Kinetic Control)

To ensure exclusive attack at the ester (Amide formation), we rely on temperature control and solvent effects.

Standard Operating Procedure (SOP-AM-01):

  • Stoichiometry: Use a slight excess of ethyl cyanoacetate (1.1 equiv) relative to cyclopentylamine (1.0 equiv).

  • Solvent: Ethanol (anhydrous). Avoid water to prevent hydrolysis.

  • Temperature:

    
    .
    
    • Critical: Do not reflux initially. High heat promotes nitrile attack.

  • Procedure:

    • Dissolve ethyl cyanoacetate in EtOH (2M concentration).

    • Add cyclopentylamine dropwise at

      
      .
      
    • Stir at Room Temperature (RT) for 4–6 hours.

    • Monitor: TLC/LCMS. If conversion is slow, warm to

      
       strictly.
      
  • Workup: Cool to

    
    . The product often precipitates.[1] Filter and wash with cold EtOH.[2]
    
Troubleshooting Table: Amidation
SymptomDiagnosisCorrective Action
Amidine formation (M+1 matches, but NMR wrong)Reaction temperature too high; Nitrile activation.Repeat at

. Avoid Lewis acids.
Bis-addition (Two cyclopentyl rings)Excess amine used; High temp.Use 1.1 equiv Ester : 1.0 equiv Amine.
Hydrolysis (Cyanoacetic acid formation)Wet solvent.Use anhydrous EtOH or dry toluene.

Module 2: The Active Methylene Interface (Alkylation)

Target: 2-cyclopentyl-2-cyanoacetamide (or alkylating an existing amide) Reaction: Cyanoacetamide enolate + Electrophile (RX)[3]

The Core Problem: Ambident Nucleophiles

The cyanoacetamide enolate resonates between the Carbon, Oxygen, and Nitrogen.

  • C-Alkylation (Desired): Thermodynamically favored, but sterically sensitive.

  • O-Alkylation (Imidate formation): Kinetically favored with hard electrophiles/cations.

  • N-Alkylation: Rare for cyanoacetamides unless the base is very strong (e.g., NaH) and the electrophile is hard.

Critical Warning for Cyclopentyl Halides: Cyclopentyl bromide/iodide is a secondary electrophile . It is sterically hindered and "harder" than primary halides. This significantly increases the risk of O-alkylation and Elimination (forming cyclopentene) compared to simple methyl/ethyl alkylation.

Decision Matrix: Controlling Regioselectivity

We apply HSAB (Hard-Soft Acid-Base) Theory to force C-alkylation.

  • Soft Center (Carbon): Needs soft counterions, protic/non-polar solvents, and thermodynamic control.

  • Hard Center (Oxygen): Favored by polar aprotic solvents (DMSO/DMF) and hard cations (Li+, Na+) that are stripped of solvation shells.

RegioselectivityControl Start Select Reaction Conditions Solvent Solvent Choice Start->Solvent Base Base/Cation Choice Start->Base PolarAprotic Polar Aprotic (Naked Anion) Solvent->PolarAprotic DMSO, DMF Protic Protic (H-Bond Shielding) Solvent->Protic EtOH, MeOH NonPolar Non-Polar (Tight Ion Pair) Solvent->NonPolar Toluene, DCM HardCation Hard Cation (Li+, Na+) Base->HardCation LiH, NaH SoftCation Soft/Large Cation (Cs+, K+) Base->SoftCation Cs2CO3, KOtBu OrganicBase Organic Base Base->OrganicBase DBU, TEA O_Alkyl RISK: O-Alkylation (Kinetic Product) PolarAprotic->O_Alkyl C_Alkyl TARGET: C-Alkylation (Thermodynamic Product) Protic->C_Alkyl NonPolar->C_Alkyl HardCation->O_Alkyl SoftCation->C_Alkyl OrganicBase->C_Alkyl

Caption: Flowchart for selecting conditions to maximize C-alkylation (Green paths) vs. O-alkylation risks (Red paths).

Optimized Protocol: C-Alkylation with Cyclopentyl Halides

To overcome the secondary halide issue, we use the "Soft-Soft" Approach .

Method A: The Knoevenagel Alternative (Recommended) Instead of alkylating with a halide, condense cyclopentanone with cyanoacetamide.

  • Reaction: Cyclopentanone + Cyanoacetamide + Cat. Ammonium Acetate/Acetic Acid.

  • Product: Cyclopentylidene cyanoacetamide (Alkene).

  • Step 2: Reduction (NaBH4 or H2/Pd) to the cyclopentyl alkane.

    • Why: This 100% avoids O-alkylation because no leaving group is involved.

Method B: Direct Alkylation (If Method A is impossible)

  • Solvent: Acetonitrile (MeCN) or Toluene. Avoid DMF if possible.

  • Base:

    
     (Cesium Carbonate).
    
    • Expert Insight: Cesium is a large, "soft" cation. It does not coordinate tightly to the Oxygen, leaving the Carbon more nucleophilic.

  • Additive: None (Avoid Crown ethers as they expose the anion, promoting O-alkylation).

  • Temperature: Reflux (Thermodynamic control favors C-alkylation).

Module 3: Analytical Forensics (NMR Diagnosis)

Distinguishing regioisomers is the most common support request.

1H NMR Diagnostic Signals
FeatureC-Alkylated (Target)O-Alkylated (Imidate)
Alpha-Proton Methine signal (

3.0–3.5 ppm) usually a doublet/multiplet.
Absent (if fully substituted) or Vinyl proton if elimination occurred.
Amide NH2 Two distinct broad singlets (restricted rotation).One signal may shift significantly or disappear if N-alkylated.
Cyclopentyl-H1 Multiplet attached to CH (

2.0–2.5 ppm).
Multiplet attached to Oxygen (

4.5–5.0 ppm) – Key Indicator .
13C NMR Diagnostic Signals (Definitive)
  • C-Alkylated: Carbonyl Carbon (

    
    ) remains around 160–170 ppm .
    
  • O-Alkylated: The Carbonyl Carbon becomes an Imidate Carbon (

    
    ), shifting upfield to 120–130 ppm  (closer to the nitrile signal).
    
  • Nitrile (CN): Usually ~115 ppm in both, but shifts slightly.

Module 4: Frequently Asked Questions (FAQ)

Q: I am getting a byproduct with the same mass as my product but different retention time. What is it? A: With cyclopentyl halides, this is likely the O-alkylated imidate . Check your proton NMR for a downfield cyclopentyl proton (>4.5 ppm). If you used DMF/NaH, switch to Toluene/DBU or Ethanol/NaOEt to favor C-alkylation.

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation in solid-liquid phase (e.g., Alumina supported base) is excellent for C-alkylation of cyanoacetamides. It promotes thermodynamic equilibration, favoring the C-alkyl product.

Q: My yield is low due to cyclopentene formation. How do I stop elimination? A: Cyclopentyl halides are prone to E2 elimination.

  • Lower the basicity (Switch from NaH to

    
    ).
    
  • Switch to Method A (Knoevenagel Condensation + Reduction) described in Module 2.3. This completely bypasses the elimination risk.

References

  • Regioselectivity in Enolate Alkylation (HSAB Theory)

    • Source: Chemistry of Enolates - C vs O Alkyl
    • URL:[Link]

  • Microwave-Assisted C-Alkylation

    • Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
    • Source: MDPI (Molecules).
    • URL:[Link][4][5]

  • Cyanoacetamide Synthesis (Organic Syntheses)

    • Title: Cyanoacetamide Synthesis Procedure.[2][4][6][7]

    • Source: Organic Syntheses, Coll. Vol. 1, p.179.
    • URL:[Link]

  • NMR Characterization of Regioisomers

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[8][9]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Minimizing decarboxylation side reactions in cyanoacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanoacetamide Derivatives

Introduction: The Challenge of Stability in Cyanoacetamide Chemistry

Cyanoacetamide and its derivatives are exceptionally valuable synthons in modern organic chemistry. Their polyfunctional nature, featuring an active methylene group, a nitrile, and an amide, makes them ideal precursors for a vast array of heterocyclic compounds, including those with significant pharmacological activity.[1][2][3] They are cornerstone reactants in vital multicomponent reactions (MCRs) such as the Gewald and Friedländer syntheses.[2][4]

However, the very features that make these molecules reactive also introduce an inherent instability: a susceptibility to decarboxylation. This side reaction, where the carboxamide group is ultimately cleaved to release carbon dioxide, represents a significant challenge for researchers, often leading to reduced yields, complex purification profiles, and the formation of undesired byproducts. This guide provides expert-driven troubleshooting advice and in-depth answers to frequently asked questions to help you minimize decarboxylation and optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, and I'm detecting the corresponding methyl-nitrile byproduct (e.g., acetonitrile from cyanoacetamide). What's causing this?

Potential Causes:

  • Excessive Reaction Temperature: Heat is a primary catalyst for decarboxylation.[5] Many reactions involving cyanoacetamides are exothermic or require heating, creating a fine line between driving the desired reaction and initiating decarboxylation.

  • Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to cumulative product loss through slow decarboxylation.

  • Inappropriate Base or Catalyst: The choice and concentration of a basic catalyst can be critical. While necessary for deprotonating the active methylene group for reactions like the Knoevenagel condensation[6][7], strong bases can also facilitate the elimination pathway leading to decarboxylation.

  • Solvent Choice: The polarity and protic nature of the solvent can influence the stability of key intermediates.

Recommended Actions & Scientific Rationale:

  • Systematic Temperature Optimization: Do not assume the literature temperature is optimal for your specific substrate. Run a gradient of reaction temperatures (e.g., 50°C, 60°C, 70°C) and monitor the reaction by TLC or LC-MS at set time points. The goal is to find the "sweet spot"—the minimum temperature required to achieve a reasonable reaction rate without significant byproduct formation.[8]

  • Staged Reagent Addition: If the reaction is highly exothermic upon addition of a reagent (like a strong base), add it slowly at a lower temperature (e.g., 0°C) before gently warming the mixture to the target reaction temperature. This prevents localized temperature spikes that can trigger decarboxylation.

  • Evaluate Base Strength: If using a strong base like sodium ethoxide, consider switching to a milder organic base such as triethylamine or piperidine.[4] These are often sufficient to catalyze the desired condensation without excessively promoting the side reaction. In some cases, even weaker bases or basic salts can be effective.[9]

  • Monitor Reaction Progress Diligently: Once the reaction has reached completion (as determined by TLC or LC-MS), work it up promptly. Allowing the reaction to stir for extended periods, even at room temperature, can lead to continued degradation of the product.

Question 2: My Knoevenagel-type condensation reaction is sluggish, but increasing the heat leads to a mixture of products, including the decarboxylated version. How can I drive the reaction to completion cleanly?

Potential Causes:

  • Insufficient Catalyst Activity: The chosen base may not be strong enough to efficiently generate the required nucleophilic enolate from the cyanoacetamide derivative.

  • Steric Hindrance: Either the cyanoacetamide derivative or the carbonyl compound may be sterically hindered, slowing down the initial condensation step.

  • Reversibility of the Initial Addition: The initial nucleophilic addition can be reversible. If the subsequent dehydration and/or decarboxylation steps are slow, the reaction may not proceed efficiently.

Recommended Actions & Scientific Rationale:

  • Employ a More Effective Catalytic System: For Knoevenagel-Doebner modifications, which involve a subsequent decarboxylation as part of the desired pathway, pyridine is often used as both a catalyst and a solvent to facilitate the concerted elimination.[6][10] If decarboxylation is undesired, this should be avoided. Instead, consider using a catalytic amount of a secondary amine like piperidine with a co-catalyst like acetic acid to buffer the reaction and promote the desired condensation.

  • Use Dean-Stark Conditions: The rate-limiting step in many Knoevenagel condensations is the elimination of water. By using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene), you can physically remove water as it is formed. This drives the equilibrium towards the product according to Le Châtelier's principle, often allowing the reaction to proceed at a lower, safer temperature.

  • Consider Solvent-Free Conditions: In some cases, solvent-free reactions, perhaps with a solid support like KF-alumina, can provide high yields by increasing reactant concentration and avoiding solvent-mediated side reactions.[9]

Troubleshooting Workflow Diagram

Below is a logical workflow for addressing common issues related to decarboxylation side reactions.

G cluster_0 Initial Diagnosis cluster_1 Corrective Actions cluster_2 Verification start Start: Low Yield or Decarboxylated Byproduct Detected check_temp Is Reaction Temperature > 80°C or Highly Exothermic? start->check_temp check_base Is a Strong Base (e.g., Alkoxide) Used? check_temp->check_base No reduce_temp Action: Reduce Temperature. Run Gradient (50-70°C). Use Slow/Cooled Addition. check_temp->reduce_temp Yes check_time Is Reaction Time > 12h? check_base->check_time No switch_base Action: Switch to Milder Base (e.g., TEA, Piperidine). check_base->switch_base Yes monitor_rxn Action: Monitor by TLC/LC-MS. Work-up Promptly at Completion. check_time->monitor_rxn Yes re_evaluate Re-evaluate Results check_time->re_evaluate No reduce_temp->re_evaluate switch_base->re_evaluate monitor_rxn->re_evaluate

Caption: Troubleshooting workflow for decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of decarboxylation in cyanoacetamide derivatives?

Decarboxylation in these compounds is mechanistically analogous to that of β-keto acids.[11] The reaction proceeds through a cyclic, six-membered transition state. The amide proton is transferred to the carbonyl oxygen, while a concerted electronic rearrangement leads to the cleavage of the C-C bond and the formation of an enol intermediate and carbon dioxide. This enol then rapidly tautomerizes to the more stable final product. The presence of the electron-withdrawing cyano group is crucial as it stabilizes the transient negative charge on the alpha-carbon during the C-C bond breaking.[11][12]

Decarboxylation Mechanism Diagram

Sources

Technical Support Center: Alpha-Cyclopentyl Alkylation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of alpha-cyclopentyl alkylation reactions . This guide assumes the user is attempting to alkylate a substrate where a cyclopentyl group is already present at the


-position (creating a sterically congested center) or is alkylating a cyclopentanone derivative.

Executive Summary & Diagnostic Overview

The Challenge: Alpha-cyclopentyl substrates present a unique "Goldilocks" problem in alkylation chemistry. The cyclopentyl ring is bulky enough to cause significant steric hindrance (blocking the trajectory of incoming electrophiles) but flexible enough (via envelope/twist conformations) to destabilize enolate geometry. Low yields typically stem from three competing failure modes:

  • Enolate Aggregation: The steric bulk promotes tight ion-pairing, rendering the enolate non-nucleophilic.

  • O-Alkylation vs. C-Alkylation: Steric shielding of the

    
    -carbon directs the electrophile to the oxygen (O-alkylation).
    
  • Competing Elimination (E2): If the electrophile is secondary or the base is too bulky, elimination dominates over substitution.

Troubleshooting Guide (Q&A)

Phase 1: Enolate Formation (The Initiation)

Q: I am recovering >60% unreacted starting material despite using 1.1 eq of LDA at -78°C. Is my base bad? A: It is likely not the quality of the base, but the kinetics of deprotonation . Alpha-cyclopentyl protons are often pseudo-equatorial or pseudo-axial depending on the ring pucker. Standard deprotonation conditions (LDA, -78°C, 30 min) are often insufficient for these sterically shielded protons.

  • The Fix: Increase the deprotonation temperature to 0°C for 15–30 minutes before cooling back down to -78°C for the addition of the electrophile. This allows the base to overcome the steric activation energy barrier.

  • Alternative: Switch to LiHMDS or KHMDS . While less basic than LDA, the hexamethyldisilazide counter-ion is bulkier and less aggregated, often accelerating deprotonation in hindered systems.

Q: I see significant self-condensation (aldol) products. How do I stop this? A: This indicates that your enolate formation is reversible or incomplete before the electrophile is added. If you use a base that produces a conjugate acid with a pKa similar to your substrate (e.g., alkoxides), equilibrium exists.

  • The Fix: Ensure irreversible enolate formation. Use LDA or LiHMDS in strictly anhydrous THF.

  • Protocol Adjustment: Add the substrate to the base (inverse addition) rather than base to substrate. This ensures the base is always in excess during the addition, preventing the formed enolate from reacting with unreacted ketone.

Phase 2: The Reaction (The Alkylation)[1][2][3]

Q: I am getting O-alkylation instead of C-alkylation. Why? A: This is a classic manifestation of the Hard-Soft Acid-Base (HSAB) principle exacerbated by sterics. The


-carbon (C-site) is sterically hindered by the cyclopentyl ring, while the oxygen (O-site) is exposed. "Hard" electrophiles (like alkyl sulfates, sulfonates, or chlorides) or highly polar solvents prefer the O-site.
  • The Fix (Solvent): Reduce the polarity of the solvent mixture. If using pure DMF/DMSO, switch to THF or Toluene .

  • The Fix (Electrophile): Use "softer" electrophiles. Alkyl iodides are superior to bromides or tosylates for favoring C-alkylation.

  • The Fix (Counter-ion): Switch from Potassium (K+) bases to Lithium (Li+) bases. The tight Li-O bond shields the oxygen, forcing the electrophile to attack the carbon.

Q: The reaction stalls after 50% conversion. Adding more electrophile doesn't help. A: You are likely experiencing enolate decomposition or proton transfer . As the reaction proceeds, the product (which is now more sterically crowded) may act as a proton source for the remaining enolate if the product is acidic, or the enolate may simply degrade via ketene pathways if the temperature is too high.

  • The Fix: Use the "Additives" approach. Add DMPU (10-20% v/v) or HMPA (if safety permits) to the reaction mixture. These polar aprotic co-solvents break up lithium enolate aggregates, significantly increasing the reactivity of the enolate species (the "naked" anion effect).

Phase 3: Side Reactions

Q: I am trying to add a cyclopentyl group using cyclopentyl iodide, but I only get elimination products. A: You are attempting an


 reaction on a secondary, hindered electrophile. This is chemically forbidden in most enolate contexts.
  • The Fix: Do not use enolate alkylation for this bond disconnection.

  • Alternative: Use Negishi coupling (Organozinc + Aryl/Alkyl halide) or radical alkylation (Minisci-type reaction) if you need to install a cyclopentyl ring onto a carbonyl alpha-position.

Optimized Experimental Protocol

Protocol: High-Efficiency C-Alkylation of Hindered Alpha-Cyclopentyl Ketones Target: Alkylation of 2-cyclopentylacetophenone derivatives.

ParameterStandard ConditionOptimized Hindered Condition
Solvent THFTHF : DMPU (4:1)
Base LDA (1.1 eq)LiHMDS (1.2 eq)
Temp (Deprotonation) -78°C0°C (30 min)

-78°C
Electrophile Alkyl BromideAlkyl Iodide (reactive) or Triflate (highly reactive)
Quench NH4Cl (aq)Acetic Acid/THF (-78°C) then NH4Cl

Step-by-Step Workflow:

  • Drying: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvent Prep: Charge with anhydrous THF (0.2 M relative to substrate). Add DMPU (20% by volume). Note: DMPU is a safer alternative to HMPA but requires rigorous drying.

  • Base Addition: Cool to 0°C. Add LiHMDS (1.2 equiv, 1.0 M in THF) dropwise.

  • Substrate Addition: Add the alpha-cyclopentyl ketone (1.0 equiv) slowly. Stir at 0°C for 30 minutes . Crucial Step: This ensures complete deprotonation of the hindered proton.

  • Cooling: Cool the mixture to -78°C .

  • Electrophile Addition: Add the Alkyl Iodide (1.5 equiv) neat or in minimal THF.

  • Ramp: Allow the reaction to warm slowly to -20°C over 4 hours. Do not warm to RT immediately; this promotes O-alkylation.

  • Quench: Quench at -20°C with dilute acetic acid in THF, then partition with saturated NH4Cl.

Diagnostic Visualization

The following decision tree outlines the logical path for troubleshooting low yields based on crude NMR analysis.

TroubleshootingFlow Start Start: Analyze Crude Mixture (NMR/GC) Result1 Recovered Starting Material (>50%) Start->Result1 Result2 O-Alkylated Product Start->Result2 Result3 Elimination Product (Alkene) Start->Result3 Result4 Poly-Alkylation Start->Result4 Action1 Issue: Enolate Formation Failed Fix: Increase Deprotonation Temp (0°C) Fix: Switch base to LiHMDS Result1->Action1 Action2 Issue: Aggregation / HSAB Mismatch Fix: Add DMPU/HMPA Fix: Switch K+ to Li+ base Fix: Use Alkyl Iodide Result2->Action2 Action3 Issue: Basicity vs Nucleophilicity Fix: Use less hindered base Fix: Electrophile is too hindered (2°/3°) Result3->Action3 Action4 Issue: Proton Exchange Fix: Use Inverse Addition Fix: Use 2.2 eq Base (Dianion strategy) Result4->Action4

Figure 1: Diagnostic decision tree for troubleshooting alkylation failures.

References

  • Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta, 15(2), 23. Link

  • Cieplak, A. S. (1981). "Stereochemistry of nucleophilic addition to cyclohexanones: The importance of torsional effects." Journal of the American Chemical Society, 103(15), 4540–4552. Link

  • Reich, H. J. (2023). "Organolithium Reagents in THF and DMPU." University of Wisconsin-Madison Chemistry Database. Link

  • House, H. O., & Kramar, V. (1963). "The Chemistry of Carbanions. V. The Enolates of Unsymmetrical Ketones." Journal of Organic Chemistry, 28(12), 3362–3379. Link

Validation & Comparative

A Comparative ¹H NMR Analysis of Saturated vs. Unsaturated Cyclopentyl Scaffolds: 2-Cyano-2-cyclopentylacetamide and its Cyclopentylidene Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and materials science, the conformational and electronic properties of molecular scaffolds are of paramount importance. The seemingly subtle change from a saturated aliphatic ring to an exocyclic unsaturated system can dramatically alter a molecule's biological activity, reactivity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth comparative analysis of the ¹H NMR spectra of two structurally related compounds: 2-Cyano-2-cyclopentylacetamide and 2-Cyano-2-cyclopentylideneacetamide.

Through a blend of theoretical predictions and detailed experimental protocols, this document will serve as a practical reference for researchers. We will explore how key features in the ¹H NMR spectrum—chemical shift, signal multiplicity, and coupling constants—serve as diagnostic fingerprints to differentiate these two molecules. The causality behind spectral differences will be explained, rooted in the principles of electronic shielding, deshielding, and spin-spin coupling, providing a robust framework for the characterization of similar systems.

Theoretical ¹H NMR Predictions: A Tale of Two Rings

The core structural difference lies in the nature of the five-membered ring's connection to the acetamide backbone: one via a C-C single bond (sp³ center) and the other via a C=C double bond (sp² center). This fundamental difference dictates the electronic environment of nearly every proton in the respective molecules, leading to distinct and predictable ¹H NMR spectra.

Molecule 1: 2-Cyano-2-cyclopentylacetamide (The Saturated Analog)

This molecule features a chiral center at the carbon bearing the cyano, amide, and cyclopentyl groups. This stereocenter renders the adjacent protons on the cyclopentyl ring diastereotopic, a key factor that introduces significant spectral complexity.

  • Amide Protons (-CONH₂): Two broad singlets are expected, typically in the range of δ 5.0-7.0 ppm. Their chemical shift is highly sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding and chemical exchange.[1]

  • Methine Proton (-CH(CN)CONH₂): This single proton is attached to a carbon flanked by two strongly electron-withdrawing groups (cyano and carbonyl). This environment causes significant deshielding, and its signal is predicted to appear as a multiplet (due to coupling with adjacent cyclopentyl protons) in the δ 3.5-4.0 ppm range.[2]

  • Cyclopentyl Protons (-C₅H₉): These nine protons will produce the most complex region of the spectrum.

    • The protons on the carbon directly attached to the chiral center (C1') are diastereotopic and will have different chemical shifts.

    • The remaining eight protons on the flexible cyclopentyl ring will exist in multiple, rapidly interconverting conformations.[3] This conformational averaging, combined with complex geminal and vicinal coupling, will result in a series of overlapping multiplets in the upfield region, broadly estimated between δ 1.2-2.2 ppm.[4]

Molecule 2: 2-Cyano-2-cyclopentylideneacetamide (The Unsaturated Analog)

The presence of the exocyclic double bond introduces planarity and distinct electronic effects, most notably the magnetic anisotropy of the C=C bond, which strongly influences nearby protons.

  • Amide Protons (-CONH₂): Similar to the saturated analog, two broad singlets are expected in the δ 5.0-7.0 ppm region.

  • Vinylic Protons (=CH₂): This is the most diagnostic feature. The two protons on the cyclopentylidene ring that are part of the double bond are vinylic. However, in (Cyclopentylidene)=C(CN)(CONH2), the double bond is between the ring and the acetamide moiety. The key signals are therefore the allylic protons on the ring. The two protons on the carbons adjacent to the double bond (C2' and C5' positions) are now in an allylic position. Due to the anisotropic effect of the double bond and the deshielding effect of the cyano and amide groups, these protons will be shifted significantly downfield compared to typical alkane protons. We predict two distinct multiplets in the δ 2.5-3.0 ppm region.

  • Remaining Ring Protons: The four protons at the C3' and C4' positions are further from the electron-withdrawing groups and will appear further upfield, likely as a multiplet around δ 1.7-2.0 ppm. The absence of the lone methine proton signal seen in the saturated analog is a critical point of differentiation.

Visualizing the Key Structural Differences

The fundamental distinction between the saturated and unsaturated scaffolds is visualized below.

G cluster_0 2-Cyano-2-cyclopentylacetamide (Saturated) cluster_1 2-Cyano-2-cyclopentylideneacetamide (Unsaturated) a Structure: (Cyclopentyl)-CH(CN)(CONH2) Key Feature: Tertiary sp³ Carbon Linkage b Structure: (Cyclopentylidene)=C(CN)(CONH2) Key Feature: Exocyclic sp² C=C Double Bond

Caption: Core structural scaffolds of the two analogs.

Experimental Design and Protocol

A robust and reproducible experimental protocol is crucial for accurate spectral characterization. The following methodology is designed to yield high-quality, directly comparable ¹H NMR data for both compounds.

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, for observing the amide N-H protons without significant exchange broadening, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it is a hydrogen bond acceptor, slowing the N-H proton exchange rate.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR in organic solvents, with its signal defined as δ 0.00 ppm.[3]

  • Concentration: A moderate concentration (5-10 mg in 0.6 mL of solvent) is chosen to ensure a good signal-to-noise ratio without causing significant intermolecular interaction effects that could broaden signals or shift their positions.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation: a. Accurately weigh approximately 5 mg of the analyte (either 2-Cyano-2-cyclopentylacetamide or its analog) into a clean, dry vial. b. Add 0.6 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS) to the vial. c. Vortex the sample for 30 seconds or until the solid is completely dissolved. d. Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup (400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the solvent. d. Optimize the field homogeneity (shimming) to ensure sharp, symmetrical peaks.

  • Data Acquisition: a. Set the spectral width to cover a range of -1 to 13 ppm. b. Use a standard 90° pulse sequence. c. Set the number of scans to 16 for good signal averaging. d. Employ a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate signal integration. e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier Transform to the FID to convert the time-domain data into the frequency domain. b. Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm. d. Integrate all signals to determine the relative ratio of protons.

Workflow for NMR-Based Structural Characterization

The process from sample to structure is a systematic workflow.

G Sample Sample Preparation (Dissolution in CDCl3 w/ TMS) Acquisition NMR Data Acquisition (Lock, Shim, Acquire FID) Sample->Acquisition Processing Data Processing (Fourier Transform, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (δ, J, Integration, Multiplicity) Processing->Analysis Structure Structural Confirmation & Comparison Analysis->Structure

Caption: Standard workflow for NMR analysis.

Comparative Data Analysis and Interpretation

The following table summarizes the anticipated ¹H NMR data for both molecules, providing a clear side-by-side comparison.

Signal Assignment 2-Cyano-2-cyclopentylacetamide (Saturated) 2-Cyano-2-cyclopentylideneacetamide (Unsaturated)
-CONH₂ ~ δ 6.5 (br s, 1H), ~ δ 5.5 (br s, 1H)~ δ 6.5 (br s, 1H), ~ δ 5.5 (br s, 1H)
-CH(CN)- ~ δ 3.7 (m, 1H)Absent
Allylic Protons Absent~ δ 2.8 (m, 4H)
Cyclopentyl/ene Protons ~ δ 1.2-2.2 (m, 9H)~ δ 1.8 (m, 4H)
Key Differentiating Spectral Features
  • The Methine vs. Allylic Regions: This is the most unambiguous point of comparison. The saturated analog displays a unique methine proton signal around δ 3.7 ppm.[2] In contrast, the unsaturated analog lacks this signal entirely but instead shows characteristic deshielded allylic proton signals around δ 2.8 ppm.[5]

  • Complexity of the Aliphatic Region: The ¹H NMR spectrum of the saturated analog will exhibit a broad, complex "hump" of overlapping multiplets for the nine cyclopentyl protons. The spectrum of the unsaturated analog will be comparatively simpler in this region, showing more resolved multiplets for the eight protons on the cyclopentylidene ring.

  • Integration: The relative integration of the signals provides final confirmation. In the saturated compound, the ratio of the methine proton to the amide protons to the cyclopentyl protons would be 1:2:9. For the unsaturated analog, the ratio of the allylic protons to the remaining ring protons to the amide protons would be 4:4:2.

Conclusion

¹H NMR spectroscopy provides a definitive and information-rich method for distinguishing between 2-Cyano-2-cyclopentylacetamide and its cyclopentylidene analog. The presence of a downfield methine signal for the saturated compound versus the characteristic allylic proton signals for the unsaturated version serves as a clear diagnostic marker. Furthermore, the overall pattern, complexity, and integration of the aliphatic ring protons provide corroborating evidence for the correct structural assignment. This guide demonstrates that a foundational understanding of chemical shift trends and coupling phenomena, combined with a systematic experimental approach, empowers researchers to confidently elucidate complex molecular structures and differentiate between closely related isomers.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclopentane H-1 proton NMR spectrum. Retrieved from [Link]

  • Abraham, R. J., et al. (2011). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 2-Cyano-2-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-Cyano-2-cyclopentylacetamide

Executive Summary & Structural Context

2-Cyano-2-cyclopentylacetamide (


, MW 152.19 Da) is a critical pharmacophore intermediate, often utilized in the synthesis of anticonvulsants (e.g., gabapentinoid analogs) and specific enzyme inhibitors. Its structure combines a lipophilic cyclopentyl ring with a polar, chemically active cyanoacetamide tail.

Accurate characterization of this molecule is challenging due to the potential for isobaric interference from structural analogs (e.g., cyclohexyl variants) and the necessity to distinguish between synthetic impurities. This guide compares the fragmentation performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) , establishing a definitive fragmentation tree for structural validation.

FeatureSpecification
Formula

Exact Mass 152.0949 Da
Key Moieties Primary Amide (

), Nitrile (

), Cyclopentyl Ring
Primary Application Precursor purity analysis, metabolite identification

Comparative Analysis: Ionization Modalities

To validate the structure, researchers must choose the ionization method that yields the most diagnostic information. The following table contrasts the performance of EI (hard ionization) against ESI (soft ionization) for this specific compound.

Table 1: Performance Comparison of Ionization Techniques

MetricElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI-MS/MS) Recommendation
Molecular Ion Stability Low. The radical cation (

, m/z 152) is often weak or absent due to rapid

-cleavage.
High. Dominant protonated molecular ion

at m/z 153.
Use ESI for quantitation and MW confirmation.
Structural Fingerprinting Excellent. Rich fragmentation at lower m/z (ring disintegration) provides a definitive library match.Moderate. Requires Collision Induced Dissociation (CID) optimization to generate fragments.Use EI for initial structural elucidation of raw synthesis products.
Analog Differentiation High. Distinctive ring fragments (m/z 69 for cyclopentyl vs. m/z 83 for cyclohexyl) are abundant.Medium. Neutral losses (e.g.,

) are common across analogs; requires

or

.
EI is superior for distinguishing ring-size homologs.
Sensitivity (Biological) Low. Requires derivatization for GC-MS.High. Direct analysis compatible with LC-MS workflows.ESI is mandatory for PK/PD studies.

Detailed Fragmentation Pathways (ESI-MS/MS)

In drug development, LC-MS/MS (ESI mode) is the standard. Below is the definitive fragmentation logic for the protonated precursor m/z 153 (


).
Mechanism A: The "Amide-Nitrile" Transition (Diagnostic)

The most chemically distinct pathway involves the modification of the amide group.

  • Neutral Loss of Ammonia (-17 Da): The protonated amide undergoes elimination of

    
     to form an acylium-like or ketene-imine cation.
    
    • Transition:

      
      .
      
  • Dehydration (-18 Da): Primary amides can dehydrate to form a nitrile. Since the molecule already possesses a nitrile, this creates a dinitrile species.

    • Transition:

      
      .
      
Mechanism B: The McLafferty Rearrangement (Structural Proof)

The cyclopentyl ring provides accessible


-hydrogens relative to the amide carbonyl.
  • Pathway: The carbonyl oxygen abstracts a

    
    -hydrogen from the cyclopentyl ring.
    
  • Cleavage: This triggers a

    
    -cleavage, likely eliminating the cyclopentyl ring as a neutral alkene (cyclopentene, 68 Da) or retaining the charge on a rearranged amide species.
    
  • Result: A diagnostic fragment at m/z 85 (

    
    ), corresponding to the protonated 2-cyanoacetamide backbone after ring loss.
    
Mechanism C: Ring Fragmentation (High Energy)

At higher collision energies (CE > 35 eV), the cyclopentyl ring itself fragments.

  • m/z 69: Formation of the cyclopentyl cation (

    
    ).
    
  • m/z 41: Ring opening to

    
    .
    

Visualization of Signaling Pathways

The following diagram illustrates the logical flow of fragmentation from the precursor ion, distinguishing between low-energy (soft) and high-energy (hard) transitions.

FragmentationPathways cluster_legend Energy Regime Precursor Precursor Ion [M+H]+ = 153 Ion136 m/z 136 [M+H - NH3]+ Precursor->Ion136 -17 Da (NH3) Ion135 m/z 135 [M+H - H2O]+ Precursor->Ion135 -18 Da (H2O) Ion85 m/z 85 McLafferty Product (Loss of Cyclopentene) Precursor->Ion85 -68 Da (C5H8) McLafferty Rearr. Ion69 m/z 69 Cyclopentyl Cation [C5H9]+ Precursor->Ion69 Direct Cleavage Ion85->Ion69 High CE Ion41 m/z 41 [C3H5]+ Ion69->Ion41 Ring Opening Low CE (10-20 eV) Low CE (10-20 eV) High CE (>35 eV) High CE (>35 eV) Low CE (10-20 eV)->High CE (>35 eV)

Figure 1: ESI-MS/MS Fragmentation Tree for 2-Cyano-2-cyclopentylacetamide. Color codes indicate ion stability and generation hierarchy.

Experimental Protocol: Orthogonal Validation

To ensure data integrity, this protocol uses a "Self-Validating" approach where the presence of the m/z 85 fragment confirms the amide-ring connectivity, and m/z 69 confirms the ring identity.

Materials
  • Standard: 2-Cyano-2-cyclopentylacetamide (>98% purity).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Methanol (Stock).

    • Dilute to 100 ng/mL in 50:50 Water:MeOH for direct infusion or LC injection.

    • Critical Check: Ensure no ammonium buffers are used to prevent false [M+NH4]+ identification.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Note: Keep source temperature high to prevent condensation, but avoid in-source fragmentation (keep cone voltage < 20V).

  • MS/MS Acquisition (MRM Mode):

    • Set Q1 to 153.1 .

    • Perform a "Product Ion Scan" with a Collision Energy (CE) ramp from 10 to 50 eV.

    • Target Transitions for Quantification:

      • 
         (CE ~15 eV): Highest abundance, used for Quant.
        
      • 
         (CE ~25 eV): Structural confirmation (Specific to the amide-ring link).
        
      • 
         (CE ~40 eV): Ring confirmation.
        
  • Data Analysis & Acceptance Criteria:

    • The ratio of the Quant ion (136) to the Qualifier ion (85) must remain constant (

      
      ) across the chromatographic peak.
      
    • Differentiation Check: If an impurity peak appears with m/z 167 (Parent) and m/z 83 fragment, it is the Cyclohexyl analog.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.[1]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-933. (Specific mechanisms for primary amide neutral losses).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition. Springer. (Source for ESI vs EI performance comparison metrics).

Sources

IR Spectroscopy of Cyclopentyl Nitriles vs. Amides: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of infrared (IR) spectroscopy characteristics for nitrile (-C≡N) and amide (-CONH₂) functional groups attached to a cyclopentyl scaffold . Designed for medicinal chemists and drug development professionals, this document focuses on distinguishing these groups during synthetic transformations (e.g., hydrolysis of nitriles to amides) and validating structural integrity.

Quick Reference: Diagnostic Peaks
Functional GroupKey Vibrational ModeWavenumber (cm⁻¹)IntensityPeak Shape
Nitrile (-C≡N)C≡N Stretch2240 – 2260 MediumSharp, Distinct
Primary Amide (-CONH₂)C=O Stretch (Amide I)1650 – 1690 StrongBroad, Intense
N-H Bend (Amide II)1600 – 1640 Medium/StrongSharp to Broad
N-H Stretch (Amide A)3150 – 3400 MediumBroad Doublet
Cyclopentyl Ring C-H Stretch (Ring)2850 – 2970StrongSharp Multiplet
Ring Breathing/Def.1450, ~900-1000Weak/MediumFingerprint

Theoretical Basis: Vibrational Modes & Scaffold Effects

The Cyclopentyl "Scaffold Effect"

Unlike acyclic aliphatic chains, the cyclopentyl ring introduces specific steric and conformational constraints. However, it is critical to distinguish between endocyclic (in the ring) and exocyclic (attached to the ring) functional groups.

  • Exocyclic Groups (Target of this Guide): For a nitrile or amide group attached to the ring (e.g., cyclopentanecarbonitrile), the vibrational frequencies largely align with standard aliphatic values. The ring strain of the five-membered ring primarily affects the C-C and C-H bonds within the ring itself, not the exocyclic C≡N or C=O bonds significantly.

  • Contrast with Cyclic Analogues: This is distinct from lactams (cyclic amides) or cyclopentanones, where ring strain directly increases the

    
    -character of the carbonyl carbon, shifting the C=O stretch to higher frequencies (>1740 cm⁻¹).
    
Nitrile (C≡N) Vibrational Physics

The nitrile group is a "spectroscopic island." Its triple bond creates a dipole change in a region (2200–2300 cm⁻¹) where few other functional groups absorb.

  • Frequency: ~2250 cm⁻¹ for saturated aliphatic nitriles (like cyclopentyl derivatives).

  • Conjugation Effect: If the cyclopentyl ring were unsaturated (e.g., 1-cyclopentenecarbonitrile), the peak would shift to a lower frequency (~2220 cm⁻¹) due to resonance.

Amide Vibrational Physics

Amides exhibit coupled vibrations. The "Amide I" band is predominantly C=O stretching but is influenced by hydrogen bonding.

  • Amide I (C=O): 1650–1690 cm⁻¹. Lower than ketones/esters due to resonance delocalization of the nitrogen lone pair into the carbonyl.

  • Amide II (N-H): A mixed mode of N-H bending and C-N stretching. In solid-state (KBr or ATR), hydrogen bonding broadens these peaks significantly.

Detailed Spectral Analysis

Cyclopentanecarbonitrile (Precursor)

The IR spectrum of cyclopentanecarbonitrile is characterized by simplicity in the functional group region.

  • Diagnostic Peak: A sharp, medium-intensity band at 2245 ± 10 cm⁻¹ .

  • Interference Check: Ensure no isocyanate (-N=C=O, ~2270 cm⁻¹) or alkyne impurities are present.

  • Scaffold Peaks: Strong C-H stretches at 2960 and 2870 cm⁻¹ correspond to the CH₂ groups of the ring.

Cyclopentanecarboxamide (Product)

Upon hydrolysis, the spectral landscape changes dramatically.

  • Disappearance: The 2245 cm⁻¹ nitrile peak vanishes.

  • Appearance (Amide I): A dominant peak appears at 1650–1670 cm⁻¹ .

  • Appearance (Amide II): A secondary band emerges near 1620 cm⁻¹ .

  • Appearance (N-H Region): A prominent doublet (for primary amides) or singlet (secondary amides) appears between 3150–3400 cm⁻¹ .

Visualization: Spectral Decision Tree

SpectralDecisionTree Start Analyze IR Spectrum (1500 - 3500 cm⁻¹) Check2250 Peak at ~2250 cm⁻¹? Start->Check2250 NitrilePresent Nitrile Group Identified (Cyclopentanecarbonitrile) Check2250->NitrilePresent Yes (Sharp) Check1650 Strong Peak at ~1650 cm⁻¹? Check2250->Check1650 No Check3300 Broad/Doublet at ~3300 cm⁻¹? Check1650->Check3300 Yes (Strong) Ambiguous Ambiguous/Mixed Species (Check Purity) Check1650->Ambiguous No AmidePresent Amide Group Identified (Cyclopentanecarboxamide) Check3300->AmidePresent Yes Check3300->Ambiguous No

Figure 1: Decision logic for distinguishing nitrile vs. amide derivatives based on key IR bands.

Experimental Protocol: Monitoring Hydrolysis

Objective: Monitor the conversion of cyclopentanecarbonitrile to cyclopentanecarboxamide using ATR-FTIR.

Methodology: Self-Validating ATR Protocol

This protocol uses Attenuated Total Reflectance (ATR) for rapid, non-destructive analysis of solid or neat liquid intermediates.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

Step-by-Step Workflow:

  • Background Scan: Clean crystal with isopropanol. Collect background (air) scan (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure no peaks exist in 2800-3000 cm⁻¹ (contamination) or 2350 cm⁻¹ (excessive CO₂ fluctuation).

  • Sampling:

    • Liquids (Nitrile): Place 1 drop of neat liquid on the crystal.

    • Solids (Amide): Place ~5 mg of solid. Apply pressure using the clamp anvil to ensure intimate contact (monitor energy throughput bar).

  • Acquisition: Collect sample spectrum (32 scans).

  • Processing: Apply "ATR Correction" (if quantitative comparison is needed) and "Baseline Correction" to flatten the 1800–2500 cm⁻¹ region.

Data Interpretation & Troubleshooting
ObservationDiagnosisAction
Weak Signals Poor crystal contact (solids).Increase clamp pressure; ensure sample covers the "sweet spot" (center).
Broad OH (>3400) Wet sample (Water/Solvent).Dry sample in vacuum oven; water masks N-H stretches.
Peak at 2350 cm⁻¹ Atmospheric CO₂.Ignore; does not interfere with Nitrile (2250) or Amide (1650).
Shoulder at 1710 cm⁻¹ Carboxylic Acid formation.Over-hydrolysis detected. Check for broad OH stretch ~3000 cm⁻¹.
Visualization: Reaction Monitoring Workflow

ReactionMonitor Sample Reaction Aliquot MiniWorkup Mini-Workup (Extract/Dry/Evaporate) Sample->MiniWorkup Remove solvent/catalyst ATR ATR-FTIR Analysis MiniWorkup->ATR Decision Ratio of 1650 : 2250 ATR->Decision Complete Reaction Complete (No 2250 peak) Decision->Complete Only 1650 cm⁻¹ Incomplete Continue Reaction (Both peaks present) Decision->Incomplete Mixed peaks OverCooked Over-Hydrolysis (Peak at 1710 cm⁻¹) Decision->OverCooked New peak 1710 cm⁻¹

Figure 2: Workflow for monitoring the hydrolysis reaction progression.

References

  • NIST Chemistry WebBook. Cyclopentanecarbonitrile - IR Spectrum. National Institute of Standards and Technology.[1][2][3][4][5][6] Available at: [Link]

  • Specac Application Notes. ATR vs. Transmission Spectroscopy: A Comparative Guide. Specac Ltd. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Nitriles and Amides. Available at: [Link][2][3][6][7][8][9][10][11][12][13]

  • NIST Chemistry WebBook. Cyclopentanecarboxamide, 3-hydroxy-, cis- - IR Spectrum. National Institute of Standards and Technology.[1][2][3][4][5][6] Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Cyano-2-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the journey of discovery doesn't end with the final experimental result. Responsible stewardship of laboratory materials, particularly the safe and compliant disposal of chemical compounds, is a critical and non-negotiable aspect of the scientific process. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Cyano-2-cyclopentylacetamide, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile: A Principle of Prudent Practice

Based on the data for 2-Cyanoacetamide, we can infer that 2-Cyano-2-cyclopentylacetamide is likely to be harmful if swallowed and may cause skin and eye irritation.[3][4][5] The cyano functional group necessitates that this compound be treated with the caution afforded to all cyanide-containing materials, which are known for their potential to release highly toxic hydrogen cyanide gas if they come into contact with acids.[2][6]

Core Principle: The foundation of safe disposal is a thorough understanding of the risks. Never assume a novel compound is benign. Always consult the available data for structurally similar compounds and err on the side of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable standard for handling any potentially hazardous chemical.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[1][7]Protects against accidental splashes or generation of dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][5][7]Prevents skin contact and absorption.
Body Protection A standard laboratory coat.[6]Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[2][6][7]Minimizes the inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of 2-Cyano-2-cyclopentylacetamide must be managed as a hazardous waste stream. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[7][8]

Waste Segregation and Collection: The Point of Generation

Proper waste management begins at the source. All waste materials contaminated with 2-Cyano-2-cyclopentylacetamide must be collected in a designated and properly labeled hazardous waste container.[9][10]

  • Solid Waste: This includes any remaining solid 2-Cyano-2-cyclopentylacetamide, as well as contaminated items such as weighing paper, gloves, and disposable labware. These should be placed in a clearly labeled, sealable container.[7]

  • Liquid Waste: If 2-Cyano-2-cyclopentylacetamide has been used in a solution, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous waste container.[9] Do not mix with other waste streams unless you have confirmed compatibility.

Causality in Practice: Segregating waste at the point of generation is crucial to prevent unintended chemical reactions. For instance, mixing a cyanide-containing compound with an acidic waste stream could lead to the release of deadly hydrogen cyanide gas.[2][6]

Labeling: Clarity for Compliance and Safety

Every hazardous waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"[9]

  • The full chemical name: "2-Cyano-2-cyclopentylacetamide"

  • The primary hazards (e.g., "Toxic," "Irritant")[3][4]

  • The date the waste was first added to the container (accumulation start date)[9]

  • The name of the principal investigator or laboratory contact

Storage: A Secure and Temporary Measure

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory.[10][11] This area should be:

  • At or near the point of generation.[11]

  • Under the control of the laboratory personnel.

  • Away from general laboratory traffic.

  • Segregated from incompatible materials, particularly acids.[2][6]

Containers must be kept securely closed except when adding waste.[9]

Disposal Request and Pickup: The Final Hand-off

Once the waste container is full or is approaching the designated storage time limit (often 12 months in an academic setting), a request for disposal should be submitted to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12][13]

Self-Validating System: Your institution's EHS department is a critical partner in ensuring compliant disposal. They have the expertise to properly characterize, transport, and dispose of hazardous waste in accordance with all local, state, and federal regulations.[9][14]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Waste Contractor A Generation of 2-Cyano-2-cyclopentylacetamide Waste B Wear Appropriate PPE A->B Safety First C Segregate Solid and Liquid Waste Streams B->C D Label Waste Containers 'Hazardous Waste' C->D E Store in Designated Satellite Accumulation Area D->E F Submit Disposal Request E->F Container Full or Time Limit Reached G Scheduled Waste Pickup F->G H Compliant Transportation and Final Disposal G->H

Caption: Decision-making process for the proper disposal of 2-Cyano-2-cyclopentylacetamide.

Spills and Emergency Procedures

In the event of a small spill of solid 2-Cyano-2-cyclopentylacetamide, the following steps should be taken:

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Sweep up or absorb the material with an inert absorbent (e.g., vermiculite, sand).[7] Avoid generating dust.

  • Place the collected material into a labeled hazardous waste container.[7]

  • Clean the spill area with soap and water.

  • Report the spill to your laboratory supervisor and EHS department.

For larger spills or any spill involving a solution, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you demonstrate a commitment to safety and environmental responsibility that is the hallmark of a professional and ethical scientist. The careful management of chemical waste is not merely a regulatory burden; it is an integral part of sound scientific practice.

References

  • Material Safety Data Sheet 2-Cyanoacetamide, 99% MSDS# 30650 Section 1 - T3DB. (n.d.).
  • Cyanoacetamide CAS No 107-91-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • Safety Data Sheet: 2,2-dibromo-2-cyanoacetamide - Chemos GmbH&Co.KG. (2023, August 3).
  • CYANOACETAMIDE FOR SYNTHESIS MSDS CAS-No.: 107-91-5 MSDS - Loba Chemie. (2016, May 25).
  • CYANIDE HAZARD SUMMARY. (2007, February). New Jersey Department of Health and Senior Services.
  • Safety data sheet - BASF. (2026, February 7).
  • MATERIAL SAFETY DATA SHEET CYANOACETAMIDE. (n.d.). Pacific Organics Pvt Ltd.
  • Cyclopentane - SAFETY DATA SHEET. (2023, April 5). Ing. Petr Švec - PENTA s.r.o.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 28).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).
  • CYANIDES (as CN). (2024, January 22). Occupational Safety and Health Administration.
  • Safety data sheet - BASF. (n.d.).
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • How to Safely Dispose of Hazardous Waste? (2021, May 27). [Video]. YouTube.
  • (PDF) PHARMACEUTICAL WASTE MANAGEMENT: CRITICAL FOR THE FUTURE AND THE HEALTH OF NATURE. (2023, October 26). ResearchGate.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.).
  • School Science Safety | Disposal of Hazardous Waste. (2023, June 20). [Video]. YouTube.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20).
  • Polychlorinated biphenyl. (n.d.). In Wikipedia.
  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • cyanide solution, nos - Report. (n.d.). CAMEO Chemicals | NOAA.

Sources

Personal protective equipment for handling 2-Cyano-2-cyclopentylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 2-Cyano-2-cyclopentylacetamide (and its structural analogs such as 2-Cyano-2-cyclopentylideneacetamide). These compounds are critical intermediates in the synthesis of Janus kinase (JAK) inhibitors (e.g., Ruxolitinib) and other pharmaceutical agents.

Emergency Response Profile (Immediate Action)
Hazard Class GHS Classification (Derived from Analogs) Critical Action
Acute Toxicity Category 4 (Oral)IF SWALLOWED: Rinse mouth. Call a POISON CENTER immediately.[1]
Irritation Category 2 (Skin/Eye)IF ON SKIN: Wash with soap/water. IF IN EYES: Rinse cautiously for 15 min.
Respiratory STOT SE 3 (Dust/Mist)IF INHALED: Remove to fresh air.[1] Use N95/P100 if dust is present.[2]
Reactivity Cyanide Precursor DO NOT MIX WITH ACIDS. Potential for HCN evolution.

Critical Warning: While organic nitriles are generally stable, the "cyano" moiety can release Hydrogen Cyanide (HCN) gas if exposed to strong acids or high heat. Always maintain a basic or neutral pH environment during waste consolidation.[3]

Risk Assessment & Hazard Identification

Chemical Identity:

  • Compound: 2-Cyano-2-cyclopentylacetamide[4]

  • CAS (Analog): 875-61-6 (Cyclopentylidene form), 107-91-5 (Cyanoacetamide backbone).

  • Physical State: Typically a white to off-white crystalline solid.

Mechanism of Toxicity: Organic nitriles can be metabolized in the liver (via cytochrome P450) to release cyanide ions, which inhibit cytochrome c oxidase, disrupting cellular respiration. While this compound is less volatile than simple nitriles (like acetonitrile), dust inhalation poses a significant delayed toxicity risk.

Incompatibilities:

  • Strong Oxidizers: Risk of fire/explosion.

  • Strong Acids: Hydrolysis of the nitrile group can generate toxic HCN gas.

  • Strong Bases: May cause hydrolysis to the corresponding acid and ammonia.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for pharmaceutical development labs handling milligram to kilogram quantities.

PPE Component Specification Rationale & Causality
Hand Protection Double Nitrile Gloves (Min.[2] thickness: 0.11 mm / 4-5 mil)Why: Nitrile offers superior resistance to organic amides compared to latex. Double gloving provides a breakthrough buffer and allows the outer glove to be shed immediately upon contamination.
Respiratory N95 or P100 Respirator (For open powder handling)Why: The solid powder is a respiratory irritant. If weighing outside a fume hood (not recommended), a fitted respirator is mandatory to prevent inhalation of particulates that could metabolize to cyanide.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Why: Safety glasses with side shields are insufficient for fine powders or reaction mixtures where splashes could occur. Goggles seal the eyes from airborne dust and corrosive splashes.
Body Protection Lab Coat (Tyvek® preferred for >100g) Why: Standard cotton coats are porous. For larger scale handling, Tyvek provides an impermeable barrier against dust accumulation on street clothes.
Engineering Chemical Fume Hood (Face velocity: 80-100 fpm)Why: Primary containment is the only fail-safe against volatile byproducts or accidental aerosolization.
Operational Protocol: Safe Handling Workflow
A. Receipt & Storage
  • Inspection: Verify container integrity upon receipt. Ensure the label clearly states "Toxic" and "Irritant."

  • Storage: Store in a cool, dry place (room temperature is usually sufficient, check CoA). Keep container tightly closed.

  • Segregation: Store away from acids and strong oxidizers.

B. Weighing & Transfer (The High-Risk Step)
  • Location: Perform all weighing inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/static-prone to prevent dispersal.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cleanup: Immediately wipe down the balance area with a damp paper towel (water/soap) to capture dust. Dispose of the towel as solid hazardous waste.

C. Reaction Setup
  • Ventilation: Ensure the fume hood sash is at the working height.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid open flames.

  • Acid Use: If the protocol requires acid (e.g., hydrolysis), add it slowly and ensure the hood ventilation is active to capture any potential HCN trace release.

Disposal & Waste Management Plan

Do NOT pour down the drain. Organic nitriles are hazardous to aquatic life and can disrupt water treatment microbes.

Disposal Decision Tree
  • Solid Waste (Contaminated PPE, wipes, excess powder):

    • Place in a sealed hazardous waste bag.

    • Label: "Toxic Solid Waste - Organic Nitrile."

    • Destruction Method: High-Temperature Incineration.

  • Liquid Waste (Mother liquors, reaction solvents):

    • Segregate into "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

    • pH Check: Ensure the waste stream is Neutral or Basic (pH > 7) .

    • Why: Acidic waste streams can trigger HCN evolution from unreacted nitrile. If acidic, neutralize with Sodium Bicarbonate before adding to the waste container.

Visual: Safe Handling Workflow

HandlingWorkflow Start Start: Chemical Receipt Storage Storage (Cool, Dry, Segregated from Acids) Start->Storage Weighing Weighing (Fume Hood + N95 + Double Nitrile) Storage->Weighing Transfer Reaction Reaction (Closed System, Temp Control) Weighing->Reaction Synthesis Cleanup Cleanup (Wet Wipe, pH Check) Weighing->Cleanup Spill? Reaction->Cleanup Post-Process Disposal Disposal (Incineration Only) Cleanup->Disposal Waste Stream

Caption: Operational workflow emphasizing containment at the weighing stage and segregation at the disposal stage.

Emergency Procedures: Spill Response

Minor Spill (< 10 g solid):

  • Alert: Notify nearby personnel.

  • PPE: Don goggles, double nitrile gloves, and N95 respirator.

  • Contain: Cover the spill with a wet paper towel to prevent dust generation.

  • Clean: Scoop up the wet material and place it in a waste jar. Wipe the area 3x with soap and water.

Major Spill (> 10 g or Liquid Solution):

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure the fume hood is running; open lab windows if safe.

  • Assess: If the spill is outside a hood and dust is airborne, evacuate the room and call EHS.

  • Decontaminate: If safe to enter, use a dedicated spill kit. Do not use a vacuum cleaner (generates aerosol).

Visual: Spill Decision Logic

SpillResponse Start Spill Detected Type Identify Type Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with WET towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Contain Spread) Liquid->ActionLiquid Disposal Seal in Hazardous Waste Bag Label: 'Toxic Nitrile' ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision tree for managing spills, prioritizing dust suppression for solids and containment for liquids.

References
  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Cyano-2-cyclopentylideneacetamide (CAS 875-61-6).[4][5] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.